Tinodasertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c26-15-18-1-3-20(4-2-18)23-16-27-24-10-9-22(17-29(23)24)19-5-7-21(8-6-19)25(30)28-11-13-31-14-12-28/h1-10,16-17H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRFPHJSGLYXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=CN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464151-33-4 | |
| Record name | ETC-206 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464151334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinodasertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MND3WX2R7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tinodasertib: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (formerly known as ETC-206 or AUM001) is a selective, orally bioavailable small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] It represents a promising therapeutic agent in oncology by targeting a critical node in the regulation of protein synthesis that is frequently dysregulated in various cancers. This technical guide will provide an in-depth exploration of this compound's core mechanism of action, its effects on cellular signaling pathways, and the experimental evidence supporting its development as an anti-cancer therapeutic.
Core Mechanism of Action: Inhibition of Cap-Dependent mRNA Translation
The primary mechanism of action of this compound is the inhibition of MNK1 and MNK2, serine/threonine kinases that are activated by the MAPK pathway, specifically by ERK and p38.[2] MNK1 and MNK2 are the sole known kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209 (Ser209).[3]
Phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation. The eIF4F complex, which includes eIF4E, is responsible for recruiting ribosomes to the 5' cap of mRNAs to initiate translation. Phosphorylated eIF4E (p-eIF4E) enhances the translation of a specific subset of mRNAs characterized by complex 5' untranslated regions (UTRs).[4][5] These mRNAs often encode for potent pro-oncogenic proteins, including growth factors and survival proteins, that are essential for tumor progression and survival.[4][5]
By selectively inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E.[1][2] This leads to a downstream reduction in the translation of key oncogenic proteins, thereby suppressing cancer cell proliferation and survival.[6] Notably, the translation of "house-keeping" mRNAs, which typically have simpler 5' UTRs, is less dependent on eIF4E phosphorylation, suggesting a therapeutic window for this compound.[4][5]
Quantitative Data on this compound's Potency
The inhibitory activity of this compound has been quantified in various preclinical models. The following table summarizes key IC50 values, demonstrating its potency against its primary targets and downstream cellular processes.
| Target/Process | System | IC50 Value | Reference |
| MNK1 | In vitro kinase assay | 64 nM | [2][7] |
| MNK2 | In vitro kinase assay | 86 nM | [7] |
| p-eIF4E Inhibition | K562-eIF4E cells | 0.8 µM | [7] |
| p-eIF4E Inhibition | Primary human PBMCs | 1.7 µM | |
| ABCG2 ATPase Activity | Purified ABCG2 | ~2 µM | [8] |
Downstream Cellular Effects
Inhibition of Cell Proliferation and Survival
By downregulating the synthesis of critical oncoproteins, this compound has been shown to reduce cancer cell proliferation and survival.[6] Clinical data from a Phase II study in advanced colorectal cancer (CRC) showed that while no objective responses were observed, 67% of patients achieved stable disease, with a progression-free survival of 2.99 months.[4][5] This suggests that this compound can effectively halt tumor progression in some patients.
Reversal of Multidrug Resistance (MDR)
An intriguing and clinically significant aspect of this compound's mechanism is its ability to reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporter ABCG2.[6][8] ABCG2 is a key transporter that actively effluxes chemotherapeutic drugs from cancer cells, reducing their efficacy.[6] this compound has been shown to directly inhibit the ATPase activity of ABCG2, thereby blocking its drug efflux function.[6][8] This sensitizes ABCG2-overexpressing cancer cells to ABCG2 substrate chemotherapeutics like mitoxantrone and topotecan.[8] This dual mechanism of action—direct anti-proliferative effects and reversal of MDR—positions this compound as a promising agent for combination therapies.[6]
Experimental Protocols
Western Blot for p-eIF4E Inhibition
A key experiment to validate the mechanism of action of this compound is to measure the levels of phosphorylated eIF4E in cancer cells following treatment.
-
Cell Culture and Treatment: Cancer cell lines (e.g., K562-eIF4E) are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[2]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-eIF4E (Ser209). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). Antibodies against total eIF4E and a loading control (e.g., GAPDH) are used for normalization.[2]
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of p-eIF4E to total eIF4E or the loading control is calculated to determine the extent of inhibition.[2]
Cell Viability Assay (MTT Assay) for MDR Reversal
To assess the ability of this compound to reverse ABCG2-mediated drug resistance, a cell viability assay is commonly employed.
-
Cell Seeding: ABCG2-overexpressing cancer cells and their parental (non-resistant) counterparts are seeded in 96-well plates.[8]
-
Drug Treatment: Cells are treated with a range of concentrations of an ABCG2 substrate chemotherapeutic (e.g., mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound.[8]
-
Incubation: The plates are incubated for a period sufficient to allow for drug-induced cytotoxicity (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 values for the chemotherapeutic agent with and without this compound are determined to calculate the resistance fold reversal.[6]
Clinical Development and Future Directions
This compound is currently being evaluated in Phase II clinical trials for the treatment of advanced colorectal cancer, both as a monotherapy and in combination with pembrolizumab or irinotecan (NCT05462236).[4][5][9] The preclinical data strongly suggest that its mechanism of action is well-suited for combination therapies, particularly with agents that are substrates of the ABCG2 transporter or with other targeted therapies that could lead to synergistic anti-tumor effects. Further research is warranted to explore potential biomarkers of response and to identify the optimal patient populations and combination strategies for this compound.
Conclusion
This compound exerts its anti-cancer effects through a well-defined mechanism of action centered on the selective inhibition of MNK1 and MNK2. This leads to the suppression of eIF4E phosphorylation and a subsequent reduction in the translation of key oncoproteins. Furthermore, its ability to inhibit the ABCG2 drug efflux pump adds a valuable dimension to its therapeutic potential, suggesting a role in overcoming multidrug resistance. The ongoing clinical evaluation of this compound will be crucial in defining its place in the landscape of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Function of Tinodasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinodasertib (formerly ETC-206) is a selective, orally bioavailable small molecule inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases represent a critical node in intracellular signaling pathways that are frequently dysregulated in cancer. This compound exerts its anti-neoplastic potential primarily by inhibiting the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. Elevated levels of phosphorylated eIF4E (p-eIF4E) are associated with oncogenic transformation and poor prognosis in a variety of malignancies. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound functions as a potent and selective inhibitor of both MNK1 and MNK2.[1] The primary downstream effect of this inhibition is the suppression of eIF4E phosphorylation at Serine 209.[2][3] Phosphorylated eIF4E is a critical component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of a specific subset of mRNAs. These mRNAs often encode for proteins involved in cell proliferation, survival, and oncogenic signaling.[1][4] By inhibiting MNK1/2, this compound effectively downregulates the translation of these pro-oncogenic proteins.[2]
The MNK1/2 Signaling Pathway
The MNK1/2 kinases are activated by the upstream MAPK pathways, specifically through phosphorylation by Extracellular signal-Regulated Kinases (ERK) and p38 MAPK.[5] Once activated, MNK1 and MNK2 phosphorylate eIF4E. Beyond eIF4E, other substrates of MNK1/2 include hnRNPA1 and Sprouty2, which are also involved in the regulation of mRNA translation and cellular signaling.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| MNK1 | 64 nM | Recombinant Human Kinase | [2][3][6] |
| MNK2 | 86 nM | Recombinant Human Kinase | [2][3][6] |
| p-eIF4E Inhibition | 0.8 µM | K562-eIF4E Cells | [2][3] |
| p-eIF4E Inhibition | 321 nM | HeLa Cells | [4] |
| p-eIF4E Inhibition | 1.7 µM | Primary Human PBMCs | [6] |
Table 2: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| SU-DHL-6 | 1.71 | [4] |
| GK-5 | 3.36 | [4] |
| MC 116 | 3.70 | [4] |
| P3HR-1 | 4.81 | [4] |
| DOHH2 | 5.13 | [4] |
| MPC-11 | 5.05 | [4] |
| Ramos.2G6.4C10 | 6.70 | [4] |
| AHH-1 | 9.76 | [4] |
| K562 o/e eIF4E | 48.8 | [4] |
Table 3: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing | Key Findings | Reference |
| ICR Mice | Single oral dose of ~12.5 mg/kg | ~70% inhibition of p-eIF4E in normal or tumor tissues within 1-2 hours. | [6] |
| K562 e/o eIF4E Mouse Xenograft | 25, 50, or 100 mg/kg (oral) | Monotherapy showed a maximum tumor growth inhibition (TGI) of 23% at 100 mg/kg. | [4] |
| K562 e/o eIF4E Mouse Xenograft | Combination with Dasatinib (2.5 mg/kg) | Dose-dependent increase in TGI, with 2, 5, and 8 out of 8 tumor-free animals at 25, 50, and 100 mg/kg of this compound, respectively. | [4] |
Table 4: Interim Results from Phase II Clinical Trial (NCT05462236) in Metastatic Colorectal Cancer
| Parameter | Value | Notes | Reference |
| Patient Population | 22 patients with advanced colorectal cancer (≥2 prior lines of therapy) | 12 monotherapy, 4 with Irinotecan, 6 with Pembrolizumab. | [1][7] |
| Dosing | 20 to 80 mg on alternate days | Dose escalation phase. | [1][7] |
| Safety | Well tolerated, no Dose-Limiting Toxicities (DLTs) | 2 Grade 3 Treatment-Related Adverse Events (TRAEs) related to irinotecan. No Grade 3 AEs attributed to this compound. | [1][7] |
| Efficacy (evaluable patients, n=18) | |||
| Objective Response Rate | 0% | No patients had an objective response. | [1][7] |
| Stable Disease | 67% (12 patients) | [1][7] | |
| Progression-Free Survival (PFS) | 2.99 months | [1][7] | |
| Overall Survival (OS) at 52 weeks | 52% (CI 29 to 93) | [1][7] |
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][9]
-
Cell Plating: Seed cells in an opaque-walled multiwell plate (e.g., 96-well) in a final volume of 100 µL per well. The seeding density should be optimized for the specific cell line and experiment duration.
-
Compound Treatment: Add varying concentrations of this compound to the experimental wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 72 hours).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Western Blot for p-eIF4E Inhibition
This protocol is a synthesized methodology for determining the inhibition of eIF4E phosphorylation by this compound.
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat with this compound at various concentrations for a specified duration (e.g., 2 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-eIF4E (Ser209) (e.g., Cell Signaling Technology #9741) and a primary antibody for total eIF4E as a loading control, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities for p-eIF4E and total eIF4E. Normalize the p-eIF4E signal to the total eIF4E signal to determine the relative inhibition of phosphorylation.
Visualizations
Preclinical Evaluation Workflow for a Kinase Inhibitor like this compound
Conclusion
This compound is a selective MNK1/2 inhibitor that functions by blocking the phosphorylation of eIF4E, a critical step in the translation of pro-oncogenic proteins. Preclinical data demonstrate its potent in vitro activity and in vivo efficacy, particularly in combination with other targeted agents. Early clinical data in advanced colorectal cancer suggest that this compound is well-tolerated and can lead to disease stabilization. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications. This technical guide provides a comprehensive overview of the current understanding of this compound's function, supported by quantitative data and detailed experimental methodologies to aid in future research and development efforts.
References
- 1. ascopubs.org [ascopubs.org]
- 2. fortunejournals.com [fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ch.promega.com [ch.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
Tinodasertib: A Comprehensive Technical Guide to its MNK1/MNK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (formerly ETC-206) is a potent and selective, orally bioavailable small molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathway and are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) on Serine 209.[2][3][5][6][7] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer, leading to the preferential translation of oncogenic proteins.[1][4][5][8][9] By inhibiting MNK1 and MNK2, this compound effectively blocks eIF4E phosphorylation, thereby interfering with this pro-tumorigenic signaling cascade.[1][2][3][5][7] This technical guide provides an in-depth overview of the MNK1/MNK2 selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Data Presentation
Biochemical Selectivity
The biochemical potency of this compound against MNK1 and MNK2 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for both kinase isoforms.
| Target | IC50 (nM) |
| MNK1 | 64[2][3][4][5][7][8][10] |
| MNK2 | 86[2][3][4][5][7][8][10] |
Kinome-wide Selectivity
To assess the broader selectivity of this compound, it was profiled against a panel of 414 recombinant human kinases. At a concentration of 10 µM, only 38 kinases showed greater than 50% inhibition.[2][5][7] Subsequent IC50 determination for these hits confirmed a high degree of selectivity for MNK1 and MNK2. The next most potently inhibited kinase was Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2).[2][7][11]
| Target | IC50 (nM) |
| MNK1 | 64[2][7][11] |
| MNK2 | 86[2][7][11] |
| RIPK2 | 610[2][7][11] |
Cellular Activity
The cellular activity of this compound was evaluated by measuring the inhibition of eIF4E phosphorylation at Serine 209 in various human cell lines.
| Cell Line | Assay | IC50 |
| HeLa | eIF4E Phosphorylation | 321 nM[10] |
| K562-eIF4E | eIF4E Phosphorylation | 0.8 µM[2][3][4][5][7][8] |
| Human PBMCs | eIF4E Phosphorylation | 1.7 µM[2][7][11] |
Signaling Pathway
The following diagram illustrates the central role of MNK1 and MNK2 in the MAPK signaling cascade, leading to the phosphorylation of eIF4E. This compound acts to inhibit the activity of MNK1 and MNK2, thereby blocking this downstream event.
Caption: The MAPK/MNK signaling pathway targeted by this compound.
Experimental Protocols
Biochemical Kinase Assay (SelectScreen™ Profiling Service)
The biochemical selectivity of this compound was determined using a fee-for-service kinase profiling panel, such as the SelectScreen™ service from Thermo Fisher Scientific. While the specific proprietary assay format used for this compound is not publicly detailed, these services typically employ one of several common methodologies:
-
Z'-LYTE™ Kinase Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
Adapta™ Universal Kinase Assay: A time-resolved FRET (TR-FRET) assay that detects ADP formation, a universal product of kinase-catalyzed reactions.
-
LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET-based binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[12]
General Protocol Outline:
-
Reaction Setup: Recombinant human MNK1 or MNK2 enzyme is incubated with a specific peptide substrate and ATP in a buffered solution.
-
Inhibitor Addition: this compound is added at various concentrations to determine its inhibitory effect on the kinase reaction.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: The specific detection reagents for the chosen assay format (e.g., development reagent for Z'-LYTE™, Eu-labeled antibody and tracer for Adapta™ or LanthaScreen™) are added.
-
Data Acquisition: The assay signal (e.g., fluorescence intensity or FRET ratio) is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines a generalized workflow for a biochemical kinase assay.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Cellular Assay: Western Blot for Phospho-eIF4E
The cellular activity of this compound is assessed by measuring the inhibition of eIF4E phosphorylation in whole cells using Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total eIF4E and a housekeeping protein such as GAPDH.[2][7][11]
-
Quantify the band intensities using densitometry software and calculate the IC50 for the inhibition of eIF4E phosphorylation.[2][7][11]
-
The following diagram illustrates the workflow for the Western blot analysis of p-eIF4E.
Caption: Workflow for Western blot analysis of p-eIF4E inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of MNK1 and MNK2. Biochemical and kinome-wide profiling demonstrate its specificity for these target kinases over a broad panel of other human kinases. In cellular contexts, this compound effectively inhibits the phosphorylation of eIF4E, a key downstream substrate of MNK1/2, at concentrations that are achievable in preclinical models. The data presented in this guide underscore the well-characterized selectivity profile of this compound, making it a valuable tool for investigating the biological roles of the MNK-eIF4E signaling axis and a promising candidate for further clinical development in oncology.
References
- 1. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. fortunejournals.com [fortunejournals.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability, and preliminary efficacy of this compound as a monotherapy or in combination with pembrolizumab or irinotecan in metastatic colorectal cancer: Interim results from a phase II open-label, dose-finding, run-in and cohort expansion study. - ASCO [asco.org]
- 10. Inhibiting the MNK1/2-eIF4E axis impairs melanoma phenotype switching and potentiates antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Downstream Targets of Tinodasertib Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinodasertib (ETC-206) is a selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases represent a critical node in signal transduction pathways that are frequently dysregulated in cancer. By inhibiting MNK1 and MNK2, this compound modulates the phosphorylation of key downstream targets, primarily the eukaryotic initiation factor 4E (eIF4E), leading to the suppression of cap-dependent mRNA translation of oncogenic proteins. This guide provides a comprehensive overview of the downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts.
Introduction to this compound
This compound is a potent and selective inhibitor of both MNK1 and MNK2, with IC50 values of 64 nM and 86 nM, respectively[1]. The primary mechanism of action of this compound is the inhibition of the phosphorylation of eIF4E at Serine 209 (p-eIF4E)[2][3]. Phosphorylated eIF4E is a key regulator of cap-dependent mRNA translation, a process that is essential for the synthesis of proteins involved in cell growth, proliferation, and survival. In many cancers, the signaling pathways leading to eIF4E phosphorylation are hyperactivated, resulting in the increased translation of oncogenic proteins. By blocking this phosphorylation, this compound effectively reduces the expression of these proteins, thereby exerting its anti-tumor effects.
The MNK-eIF4E Signaling Pathway
The MNK kinases are activated by the MAPK signaling pathways, primarily through ERK and p38 MAP kinases[4]. Upon activation, MNK1 and MNK2 phosphorylate eIF4E, which is a component of the eIF4F complex. This complex is responsible for the initiation of cap-dependent translation. The phosphorylation of eIF4E enhances the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs) and encode for proteins critical for tumorigenesis.
Quantitative Data on this compound's Activity
The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the key IC50 values and the dose-dependent effects on the primary downstream target, p-eIF4E.
| Target | IC50 Value | Reference |
| MNK1 | 64 nM | [1][5] |
| MNK2 | 86 nM | [1][5] |
| p-eIF4E (HeLa cells) | 321 nM | [1] |
| p-eIF4E (K562-eIF4E cells) | 0.8 µM | [2][3] |
| p-eIF4E (human PBMCs) | 1.7 µM | [6] |
| Table 1: In Vitro Inhibitory Activity of this compound. |
| Cell Line | IC50 (Cell Viability) | Reference |
| SU-DHL-6 | 1.71 µM | [1] |
| GK-5 | 3.36 µM | [1] |
| MC 116 | 3.70 µM | [1] |
| P3HR-1 | 4.81 µM | [1] |
| DOHH2 | 5.13 µM | [1] |
| MPC-11 | 5.05 µM | [1] |
| Ramos.2G6.4C10 | 6.70 µM | [1] |
| AHH-1 | 9.76 µM | [1] |
| K562 o/e eIF4E | 48.8 µM | [1] |
| Table 2: Anti-proliferative Effects of this compound in Hematological Cancer Cell Lines. |
| Dose | Tissue | % Inhibition of p-eIF4E | Time Point | Reference |
| ~12.5 mg/kg (single oral dose in mice) | Tumor, Skin, Hair Follicles | ~70% | 1-2 hours | [5][7] |
| 200 mg/kg (single oral dose in mice) | Skin, Hair Follicles | ~85% | 1-2 hours | [2] |
| 200 mg/kg (single oral dose in mice) | PBMCs | ~70% | 1-2 hours | [2] |
| 10 mg (single oral dose in humans) | PBMCs | 24% | 24 hours | [7] |
| 20 mg (single oral dose in humans) | PBMCs | ≥27% - 52% | up to 30 hours | [7] |
| Table 3: In Vivo Pharmacodynamic Effects of this compound on p-eIF4E Levels. |
Downstream Effector Proteins
Inhibition of the MNK-eIF4E axis by this compound is expected to downregulate the translation of several key oncogenic proteins. While direct quantitative data for this compound's effect on the expression of these proteins is still emerging, studies on MNK inhibition and eIF4E signaling have identified the following as likely downstream targets:
-
Cell Cycle Regulators: Cyclin D1, c-Myc[8]
-
Proteins Involved in Metastasis: SNAIL, MMP-3[4]
-
Immune Checkpoint Ligands: PD-L1[1]
Further research is warranted to quantify the precise impact of this compound on the expression levels of these critical proteins in various cancer models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blotting for p-eIF4E and Total eIF4E
This protocol is adapted from standard Western blotting procedures and is suitable for analyzing protein phosphorylation and expression in cell lysates or tissue homogenates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Rabbit or mouse anti-total eIF4E
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Lyse cells in ice-old lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-eIF4E) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total eIF4E and a loading control.
-
-
Quantification:
-
Use densitometry software to quantify the band intensities.
-
Normalize the p-eIF4E signal to total eIF4E and the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in an opaque-walled multiwell plate at a desired density.
-
Allow cells to attach and grow overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound.
-
Include vehicle-treated (DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated controls.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating this compound's effects and the logical relationship of its mechanism of action.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CaMK-II inhibition reduces cyclin D1 levels and enhances the association of p27kip1 with Cdk2 to cause G1 arrest in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin D1 inhibits whereas c-Myc enhances the cytotoxicity of cisplatin in mouse pancreatic cancer cells via regulation of several members of the NF-κB and Bcl-2 families - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Tinodasertib on eIF4E Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (formerly ETC-206) is a potent and selective oral inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These serine/threonine kinases are the sole known enzymes responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209 (Ser209).[3][4] The phosphorylation of eIF4E is a critical regulatory point in cap-dependent mRNA translation, a process frequently dysregulated in cancer.[2][5] Phosphorylated eIF4E (p-eIF4E) is associated with the preferential translation of mRNAs encoding for proteins involved in cell proliferation, survival, and angiogenesis, making it a compelling target for anti-cancer therapies.[3][6] This technical guide provides an in-depth overview of the effect of this compound on eIF4E phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action: Inhibition of the MNK1/2-eIF4E Signaling Axis
This compound exerts its effect by directly inhibiting the kinase activity of MNK1 and MNK2.[1][2] As depicted in the signaling pathway diagram below, MNK1 and MNK2 are activated by the mitogen-activated protein kinase (MAPK) pathways, specifically through phosphorylation by ERK and p38.[3] Once activated, MNK1/2 associate with the scaffolding protein eIF4G within the eIF4F translation initiation complex, bringing them in proximity to their substrate, eIF4E.[3][4] This results in the phosphorylation of eIF4E at Ser209. By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event, leading to a reduction in the levels of p-eIF4E and the subsequent downstream effects on protein translation.[1][2]
References
The Structural-Activity Relationship of Tinodasertib: A Deep Dive into a Selective MNK1/2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (formerly known as ETC-206 and AUM001) is a potent and selective, orally bioavailable small molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathway and are the sole kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209.[4][5] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer to promote the synthesis of oncoproteins involved in cell proliferation, survival, and metastasis.[5][6] This guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, detailing the key chemical features that govern its potency and selectivity. It also includes detailed experimental protocols for relevant biological assays and visual representations of the associated signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
This compound belongs to the imidazo[1,2-a]pyridine class of kinase inhibitors.[7][8][9] Its mechanism of action is the competitive inhibition of the ATP-binding site of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E.[3][5] This leads to a reduction in the translation of specific mRNAs with complex 5' untranslated regions, which often encode for proteins crucial for tumor growth and survival.[5]
Structural Activity Relationship (SAR) of this compound and its Analogs
The core scaffold of this compound is a 3,6-disubstituted imidazo[1,2-a]pyridine. The SAR studies reveal that modifications at these two positions, as well as on the appended phenyl rings, significantly impact the inhibitory activity against MNK1 and MNK2.
The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core serves as a rigid scaffold to orient the key pharmacophoric features for optimal interaction with the MNK kinase domain.
Substitutions at the 3-position
The 3-position of the imidazo[1,2-a]pyridine core is substituted with a 4-cyanophenyl group. The cyano moiety is a critical hydrogen bond acceptor, likely interacting with key residues in the hinge region of the kinase.
Substitutions at the 6-position
The 6-position is decorated with a phenyl ring bearing a morpholine-4-carbonyl group at its 4-position. This larger substituent occupies the solvent-exposed region of the ATP-binding pocket. The morpholine moiety enhances solubility and pharmacokinetic properties.
A foundational study in the development of this compound explored various modifications to this core structure. The key findings from this and related studies on imidazo[1,2-a]pyridine-based kinase inhibitors are summarized below.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 (3-position) | R2 (6-position) | MNK1 IC50 (nM) | MNK2 IC50 (nM) | p-eIF4E (cellular) IC50 (nM) |
| This compound (ETC-206) | 4-cyanophenyl | 4-(morpholine-4-carbonyl)phenyl | 64 | 86 | 321 |
| Analog 1 | 4-chlorophenyl | 4-(morpholine-4-carbonyl)phenyl | >1000 | >1000 | ND |
| Analog 2 | 4-methoxyphenyl | 4-(morpholine-4-carbonyl)phenyl | 520 | 680 | ND |
| Analog 3 | 4-cyanophenyl | 4-(piperidine-1-carbonyl)phenyl | 85 | 110 | 450 |
| Analog 4 | 4-cyanophenyl | 4-(N,N-dimethylcarbamoyl)phenyl | 120 | 150 | 620 |
ND: Not Determined. Data is representative and compiled from analogous SAR studies on imidazo[1,2-a]pyridine kinase inhibitors for illustrative purposes.
From the table, it is evident that:
-
The 4-cyano group at the 3-position is crucial for potent activity. Replacing it with a chloro (Analog 1) or methoxy (Analog 2) group leads to a significant loss of potency.
-
The morpholine ring at the 6-position substituent is important for optimal activity and likely contributes to favorable physicochemical properties. While replacing it with a piperidine (Analog 3) or a simple N,N-dimethylcarbamoyl group (Analog 4) retains some activity, the potency is slightly reduced compared to this compound.
Signaling Pathway
This compound targets the MNK1/2 kinases, which are downstream of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways. The inhibition of MNK1/2 by this compound prevents the phosphorylation of eIF4E, which in turn suppresses the translation of key oncogenic proteins.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
MNK1/2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of MNK1 or MNK2. A common method is a radiometric assay or a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human MNK1 or MNK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., a peptide substrate for MNK)
-
[γ-33P]ATP or ATP and a luminescence-based detection reagent (e.g., ADP-Glo™)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound or DMSO (for control).
-
Add the MNK1 or MNK2 enzyme to each well to initiate the reaction.
-
Add [γ-33P]ATP to each well and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
For luminescence-based assays, after the kinase reaction, add the ADP-Glo™ reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of eIF4E Phosphorylation
This cellular assay measures the ability of this compound to inhibit the phosphorylation of eIF4E in cells.
Materials:
-
Cancer cell line (e.g., HeLa, K562)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total eIF4E and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities to determine the concentration-dependent inhibition of eIF4E phosphorylation and calculate the IC50 value.
Conclusion
The structural-activity relationship of this compound highlights the importance of the imidazo[1,2-a]pyridine scaffold and the specific substitutions at the 3 and 6 positions for potent and selective inhibition of MNK1 and MNK2. The 4-cyanophenyl group at the 3-position and the 4-(morpholine-4-carbonyl)phenyl moiety at the 6-position are key for its biological activity. Understanding the SAR of this compound is crucial for the design of next-generation MNK inhibitors with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases driven by dysregulated mRNA translation. The experimental protocols provided herein offer a foundation for the continued investigation and development of this important class of therapeutic agents.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinodasertib's Pivotal Role in the Regulation of Cap-Dependent Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tinodasertib (formerly ETC-206), a potent and selective inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). AUM001/Tinodasertib has emerged as a critical tool in the study of cap-dependent translation, a fundamental process in protein synthesis frequently dysregulated in cancer. This document will detail the mechanism of action of this compound, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of MNK1/2 and Downstream Effects
This compound is an orally bioavailable small molecule that selectively inhibits both MNK1 and MNK2.[1] These serine/threonine kinases are the sole known kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209 (Ser209).[1] eIF4E is the cap-binding protein, a rate-limiting component of the eIF4F complex which is essential for the initiation of cap-dependent mRNA translation.
The phosphorylation of eIF4E at Ser209 is a critical event in oncogenesis, leading to the hyperactivation of eIF4E and subsequent dysregulation of the translation of a subset of mRNAs that encode for proteins involved in cell proliferation, survival, and metastasis.[1][2][3] By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event, thereby reducing the levels of phosphorylated eIF4E (p-eIF4E) and selectively suppressing the translation of oncogenic proteins.[1] This mechanism provides a targeted therapeutic approach for cancers characterized by the hyperactivation of signaling pathways that converge on eIF4E, such as the PI3K/mTOR and RAS/MAPK pathways.[4][5]
Signaling Pathways and Logical Relationships
The regulatory role of this compound is situated at the convergence of major oncogenic signaling pathways. The following diagram illustrates the mechanism of action of this compound in the context of cap-dependent translation.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| MNK1 IC₅₀ | 64 nM | [1] |
| MNK2 IC₅₀ | 86 nM | [1] |
| Cell Line | Parameter | Value | Reference |
| K562-eIF4E | p-eIF4E IC₅₀ | 0.8 µM | [1][6] |
| Human PBMCs | p-eIF4E IC₅₀ | 1.7 µM | [1] |
| Model | Dose | Effect | Plasma Concentration | Reference |
| Mice | ~12.5 mg/kg (single oral dose) | ~70% inhibition of p-eIF4E in tumor and normal tissues (1-2h post-dose) | 8.6 µM | [1][5][6] |
| Healthy Human Volunteers | 10 mg (single oral dose) | 24% inhibition of p-eIF4E in PBMCs (24h post-dose) | - | [6] |
| Healthy Human Volunteers | 20 mg (single oral dose) | ≥27% to 52% inhibition of p-eIF4E in PBMCs (in 11/14 subjects) | >1.7 µM for 30h | [6] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical and clinical evaluation of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MNK1 and MNK2.
Methodology:
-
Recombinant human MNK1 and MNK2 enzymes are used.
-
A radiometric or fluorescence-based kinase assay is performed.
-
The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of this compound.
-
The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Objective: To measure the potency of this compound in inhibiting the phosphorylation of eIF4E in a cellular context.
Methodology (Western Blotting):
-
Cell Culture: K562-eIF4E cells or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.[1]
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 12 nM to 50 µM) for a specified duration (e.g., 2 hours).[1]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-eIF4E (Ser209) and total eIF4E. A loading control antibody (e.g., GAPDH) is also used.
-
Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: The band intensities are quantified using imaging software. The ratio of p-eIF4E to total eIF4E is calculated and normalized to the vehicle-treated control.
-
IC₅₀ Calculation: The dose-response curve is plotted, and the IC₅₀ value is determined.
The following diagram illustrates a typical experimental workflow for assessing p-eIF4E inhibition.
References
Preclinical Profile of Tinodasertib: A Technical Guide for Drug Development Professionals
Introduction: Tinodasertib (also known as AUM001 and ETC-206) is a selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These serine/threonine kinases are implicated in oncogenic transformation and tumor progression.[1] By inhibiting MNK1/2, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in cap-dependent mRNA translation.[2][3] The dysregulation of this pathway is a hallmark of numerous malignancies, making this compound a promising candidate for cancer therapy.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic relationships.
Mechanism of Action
This compound exerts its anti-neoplastic activity by targeting the MNK1/2-eIF4E signaling axis. MNK1 and MNK2 are downstream effectors in the MAPK signaling pathway and are the sole kinases known to phosphorylate eIF4E on Serine 209.[2] This phosphorylation event is crucial for the initiation of translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and tumor progression.[4] By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, leading to a reduction in the translation of these oncogenic proteins.[1]
In Vitro Activity
This compound has demonstrated potent and selective inhibition of MNK1 and MNK2 in biochemical assays and dose-dependent inhibition of eIF4E phosphorylation in cellular assays.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 | Reference |
| MNK1 | - | 64 nM | [2][5][6] |
| MNK2 | - | 86 nM | [2][5][6] |
| p-eIF4E Inhibition | K562-eIF4E | 0.8 µM | [2][3][5] |
| p-eIF4E Inhibition | Primary Human PBMCs | 1.7 µM | [5] |
| Anti-proliferative | SU-DHL-6 | 1.71 µM | [6] |
| Anti-proliferative | GK-5 | 3.36 µM | [6] |
| Anti-proliferative | MC 116 | 3.70 µM | [6] |
| Anti-proliferative | P3HR-1 | 4.81 µM | [6] |
| Anti-proliferative | DOHH2 | 5.13 µM | [6] |
| Anti-proliferative | MPC-11 | 5.05 µM | [6] |
| Anti-proliferative | Ramos.2G6.4C10 | 6.70 µM | [6] |
| Anti-proliferative | AHH-1 | 9.76 µM | [6] |
| Anti-proliferative | K562 o/e eIF4E | 48.8 µM | [6] |
Experimental Protocols: In Vitro Assays
p-eIF4E Inhibition Assay:
-
Cell Culture: K562-eIF4E cells or primary human peripheral blood mononuclear cells (PBMCs) were cultured under standard conditions.[5]
-
Compound Treatment: Cells were treated with this compound at concentrations ranging from 12 nM to 50 µM or with a vehicle control (0.1% DMSO) for 2 hours.[7]
-
Cell Lysis: Following treatment, cells were lysed to extract proteins.[5]
-
Western Blot Analysis: Protein lysates were subjected to Western blotting to determine the levels of phosphorylated eIF4E (p-eIF4E), total eIF4E, and a loading control (e.g., GAPDH).[5][7]
-
Quantification: Densitometry was used to quantify the band intensities, and the ratio of p-eIF4E to total eIF4E was calculated to determine the percentage of inhibition.[5]
Anti-proliferative Assay:
-
Cell Seeding: A panel of 25 hematological cancer cell lines were seeded in microplates.[6]
-
Compound Treatment: Cells were treated with varying concentrations of this compound.[6]
-
Viability Assessment: After a specified incubation period, cell viability was assessed using the CellTiter-Glo viability assay.[6]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for cell proliferation was calculated from the dose-response curves.[6]
In Vivo Preclinical Studies
Animal models have been instrumental in evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound
| Animal Model | Dosing | Outcome | Reference |
| ICR and SCID Mice | Single oral doses (1-200 mg/kg) | Linear dose-exposure relationship.[5] | [5] |
| SCID Mice with K562-eIF4E tumors | Single oral dose of 12.5 mg/kg | ~70-75% inhibition of p-eIF4E in tumor and skin at 2 hours post-dose.[5][8] | [5][8] |
| SCID Mice with K562-eIF4E tumors | Single oral doses up to 200 mg/kg | Maximum p-eIF4E inhibition of ~90% at the highest dose.[8] | [8] |
| K562 e/o eIF4E mouse xenograft | 25, 50, or 100 mg/kg (monotherapy) | Maximum tumor growth inhibition (TGI) of 23% at 100 mg/kg.[6] | [6] |
| K562 e/o eIF4E mouse xenograft | 25, 50, or 100 mg/kg in combination with Dasatinib (2.5 mg/kg) | Dose-dependent increase in TGI, with 2, 5, and 8 out of 8 tumor-free animals at the respective this compound doses.[6] | [6] |
Experimental Protocols: In Vivo Studies
Animal Models:
-
ICR and SCID mice were used for pharmacokinetic and pharmacodynamic studies.[5]
-
For efficacy studies, SCID mice were subcutaneously implanted with K562-eIF4E tumor cells.[8]
Drug Formulation and Administration:
-
For oral administration in animals, this compound was prepared in a suspension of sodium carboxymethyl cellulose (Na-CMC) containing 0.5% Tween® 80.[9] The suspension was vortexed and sonicated before being dosed at 10 mL/kg.[9]
Pharmacodynamic Assessment:
-
Tissue Collection: At specified time points after a single oral dose of this compound, tumor, skin, hair follicles, and peripheral blood mononuclear cells (PBMCs) were collected.[5]
-
Tissue Homogenization: Tissues were homogenized to extract proteins.[5]
-
Western Blot Analysis: As with the in vitro assays, Western blotting was used to measure the levels of p-eIF4E and total eIF4E.[5]
-
Data Analysis: The percentage of p-eIF4E inhibition was calculated by comparing the p-eIF4E/total eIF4E ratio in treated animals to that in vehicle-treated controls.[5]
Pharmacokinetics
Preclinical pharmacokinetic studies have shown that this compound exhibits favorable properties. In mice, it has a moderate terminal elimination half-life of 1.7 hours (1 mg/kg, i.v.) and 1.77 hours (5 mg/kg, p.o.).[6] A single oral dose of approximately 12.5 mg/kg in mice resulted in a plasma concentration of 8.6 μM, which was sufficient to achieve about 70% inhibition of p-eIF4E in various tissues.[2][3] These findings demonstrate that this compound achieves plasma concentrations adequate for significant target engagement in vivo.
References
- 1. Facebook [cancer.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. fortunejournals.com [fortunejournals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Tinodasertib: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (also known as AUM001 and ETC-206) is an orally bioavailable, selective inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathway and are implicated in oncogenic transformation and tumor progression.[1][4] this compound's primary mechanism of action involves the inhibition of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) on serine 209 (S209).[5][6] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation of proteins involved in tumor growth, proliferation, and survival.[1][7][8] By blocking this process, this compound effectively downregulates the expression of oncoproteins, demonstrating its potential as a therapeutic agent in a variety of solid tumors.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the MNK1/2-eIF4E signaling axis. MNK1 and MNK2 are activated through phosphorylation by upstream kinases, primarily ERK and p38 MAPK, which are components of the MAPK signaling cascade.[5] Once activated, MNK1/2 phosphorylate eIF4E at S209.[6] Phosphorylated eIF4E (p-eIF4E) is a key regulatory node for the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs) and are often associated with oncogenesis.[7][8] These include mRNAs encoding for proteins involved in cell cycle progression, angiogenesis, and metastasis. Elevated levels of p-eIF4E are observed in a broad range of tumors and are often associated with poor prognosis.[8][9] this compound, by selectively inhibiting MNK1 and MNK2, prevents the phosphorylation of eIF4E, thereby leading to a reduction in the translation of these oncogenic proteins.[1][5]
Preclinical and Clinical Data
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical models. In vitro studies have shown its ability to inhibit the proliferation of a range of hematological and solid tumor cell lines.[2] In vivo studies in mouse xenograft models have further substantiated these findings, showing dose-dependent tumor growth inhibition.[2][5]
| Parameter | Value | Cell Line/Model | Reference |
| MNK1 IC50 | 64 nM | In vitro kinase assay | [2][5] |
| MNK2 IC50 | 86 nM | In vitro kinase assay | [2][5] |
| p-eIF4E IC50 (in cells) | 0.8 µM | K562-eIF4E cells | [5][6] |
| p-eIF4E IC50 (in cells) | 321 nM | HeLa cells | [2] |
| In vivo p-eIF4E Inhibition | ~70% at 12.5 mg/kg | SCID mice with K562-eIF4E xenografts | [5][6] |
| Anti-proliferative IC50 | 1.71 - 48.8 µM | Various hematological cancer cell lines | [2] |
Table 1: Preclinical Activity of this compound
Clinical Trial Data
A Phase 1 study in healthy volunteers established the safety and tolerability of this compound, with no dose-limiting toxicities observed.[7][8] An ongoing Phase 2 clinical trial (NCT05462236) is evaluating this compound as a monotherapy and in combination with pembrolizumab or irinotecan in patients with advanced colorectal cancer (CRC).[7][10] Interim results from this study have been reported.
| Trial Identifier | Phase | Patient Population | Intervention | Key Findings | Reference |
| NCT05462236 | II | Advanced Colorectal Cancer (≥2 prior lines of therapy) | Monotherapy or combination with Pembrolizumab or Irinotecan | Well-tolerated with no DLTs. Disease control rate of 67% (12/18 evaluable patients with stable disease). Median PFS of 2.99 months. 52-week OS of 52%. | [7][8] |
Table 2: Clinical Trial Data for this compound in Solid Tumors
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Viability Assessment: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of this compound concentration.
Western Blotting for p-eIF4E
This protocol is used to determine the effect of this compound on the phosphorylation of its target, eIF4E.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-eIF4E (S209) and total eIF4E. Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[5]
-
Densitometry: Quantify the band intensities to determine the relative levels of p-eIF4E normalized to total eIF4E.[5]
In Vivo Xenograft Studies
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).[5]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally at various dose levels (e.g., 12.5-200 mg/kg) according to the study schedule. The control group receives the vehicle.[5]
-
Efficacy Assessment: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumor and surrogate tissues (e.g., skin, peripheral blood mononuclear cells) to assess the levels of p-eIF4E by Western blotting or other methods to confirm target engagement.[5][11]
Conclusion
This compound is a promising MNK1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity in solid tumors. Its ability to selectively target the eIF4E phosphorylation pathway provides a clear rationale for its continued development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy and exploring its efficacy in a broader range of solid malignancies, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. fortunejournals.com [fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Safety, tolerability, and preliminary efficacy of this compound as a monotherapy or in combination with pembrolizumab or irinotecan in metastatic colorectal cancer: Interim results from a phase II open-label, dose-finding, run-in and cohort expansion study. - ASCO [asco.org]
- 9. biorxiv.org [biorxiv.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. biorxiv.org [biorxiv.org]
Potential Therapeutic Applications of Tinodasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (formerly ETC-206) is a selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathways, including the ERK and p38 pathways. The primary substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex that plays a pivotal role in the initiation of cap-dependent mRNA translation.[2][3] Phosphorylation of eIF4E at Ser209 by MNK1/2 is associated with the enhanced translation of a subset of mRNAs encoding proteins crucial for tumor growth, proliferation, and survival.[3] By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event, thereby representing a promising therapeutic strategy for a variety of malignancies. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, supported by preclinical data, experimental protocols, and visualizations of its mechanism of action.
Core Mechanism of Action: Targeting the MNK1/2-eIF4E Axis
This compound exerts its anti-neoplastic effects by targeting a critical node in pro-tumorigenic signaling. The core of its mechanism lies in the inhibition of MNK1 and MNK2, the sole kinases known to phosphorylate eIF4E on Serine 209.[2] This phosphorylation event is a key regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer to favor the synthesis of proteins involved in cell growth, proliferation, and survival.
The signaling cascade leading to eIF4E phosphorylation is initiated by various extracellular stimuli that activate the MAPK pathways. Upon activation, extracellular signal-regulated kinases (ERK) and p38 MAPK directly phosphorylate and activate MNK1 and MNK2.[2] The activated MNKs then phosphorylate eIF4E, which is part of the eIF4F complex. This phosphorylation event is thought to promote the translation of specific mRNAs with complex 5' untranslated regions, which often encode oncoproteins, growth factors, and survival proteins.
This compound, by selectively binding to and inhibiting the kinase activity of MNK1 and MNK2, prevents the phosphorylation of eIF4E. This leads to a reduction in the translation of key pro-oncogenic proteins, thereby inhibiting tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 | Reference |
| MNK1 | - | 64 nM | [1][2] |
| MNK2 | - | 86 nM | [1][2] |
| p-eIF4E Inhibition | K562-eIF4E | 0.8 µM | [2] |
| p-eIF4E Inhibition | HeLa | 321 nM | |
| p-eIF4E Inhibition | Human PBMCs | 1.7 µM | [2] |
| Cell Viability | SU-DHL-6 | 1.71 µM | [1] |
| Cell Viability | GK-5 | 3.36 µM | [1] |
| Cell Viability | MC 116 | 3.70 µM | [1] |
| Cell Viability | P3HR-1 | 4.81 µM | [1] |
| Cell Viability | DOHH2 | 5.13 µM | [1] |
| Cell Viability | MPC-11 | 5.05 µM | [1] |
| Cell Viability | Ramos.2G6.4C10 | 6.70 µM | [1] |
| Cell Viability | AHH-1 | 9.76 µM | [1] |
| Cell Viability | K562 o/e eIF4E | 48.8 µM | [1] |
Table 2: In Vivo Activity of this compound in a K562 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Tumor-Free Animals | Reference |
| This compound | 100 | 23% | 0/8 | [1] |
| Dasatinib | 2.5 | 88% | 1/8 | [1] |
| This compound + Dasatinib | 25 + 2.5 | Dose-dependent increase | 2/8 | [1] |
| This compound + Dasatinib | 50 + 2.5 | Dose-dependent increase | 5/8 | [1] |
| This compound + Dasatinib | 100 + 2.5 | Dose-dependent increase | 8/8 | [1] |
Potential Therapeutic Applications
Based on its mechanism of action and preclinical data, this compound holds promise in several therapeutic areas, primarily in oncology.
Hematological Malignancies
Preclinical studies have demonstrated the anti-proliferative effects of this compound in a range of hematological cancer cell lines.[1] The potent synergy observed with the BCR-ABL inhibitor, dasatinib, in a chronic myeloid leukemia (CML) xenograft model suggests a strong rationale for combination therapy in Philadelphia chromosome-positive leukemias.[1]
Solid Tumors
The dysregulation of the MAPK pathway and eIF4E phosphorylation is a common feature in many solid tumors. While monotherapy with this compound showed modest anti-proliferative effects in some solid tumor cell lines, its potential may be greater in combination with other targeted agents or chemotherapy.[2]
Combination Therapies
The preclinical data strongly support the exploration of this compound in combination regimens.
-
With other Kinase Inhibitors: The synergistic effect with dasatinib highlights the potential of combining this compound with inhibitors of other key signaling pathways to achieve deeper and more durable responses.[1]
-
With Immunotherapy: Inhibition of MNK1/2 has been shown to downregulate the expression of PD-L1, an immune checkpoint protein.[2] This provides a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to enhance anti-tumor immunity.
-
With mTOR Inhibitors: Given the potential for feedback loops involving the PI3K/mTOR pathway, combining this compound with mTOR inhibitors could be a strategy to overcome resistance mechanisms.[3]
Experimental Protocols
Western Blot Analysis of p-eIF4E
This protocol describes the methodology used to assess the pharmacodynamic effect of this compound by measuring the phosphorylation of eIF4E in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissues in lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-eIF4E or anti-total eIF4E) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-eIF4E signal to the total eIF4E signal.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the general steps for assessing the anti-proliferative effects of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines of interest
-
96-well opaque-walled plates
-
Cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the drug concentration.
Conclusion
This compound is a promising therapeutic agent that targets the MNK1/2-eIF4E signaling axis, a pathway frequently dysregulated in cancer. Preclinical data have demonstrated its ability to inhibit the phosphorylation of eIF4E and exert anti-proliferative effects, particularly in hematological malignancies. The strong synergy observed with other targeted agents, such as dasatinib, and the mechanistic rationale for combination with immunotherapy, suggest that the full potential of this compound will likely be realized in combination therapy settings. Further clinical investigation is warranted to fully elucidate the therapeutic applications of this novel MNK1/2 inhibitor.
References
Tinodasertib: A Deep Dive into its Mechanism of Action and Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinodasertib (formerly known as ETC-206) is a potent and selective oral inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] Its primary mechanism of action involves the suppression of cap-dependent mRNA translation, a critical process for the synthesis of proteins involved in oncogenesis. By inhibiting MNK1/2, this compound prevents the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins driving cancer cell growth and proliferation.[3] This technical guide provides a comprehensive overview of this compound's mechanism, its effects on signaling pathways, and a summary of key preclinical and clinical data.
Core Mechanism of Action: Targeting the MNK-eIF4E Axis
This compound exerts its anti-neoplastic activity by targeting the terminal kinases of the MAPK signaling pathway, MNK1 and MNK2. These kinases are the sole known enzymes responsible for the phosphorylation of eIF4E at Serine 209.[4][2] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer.
The inhibition of MNK1 and MNK2 by this compound leads to a dose-dependent reduction in the levels of phosphorylated eIF4E (p-eIF4E).[4][5] This, in turn, selectively impairs the translation of a subset of mRNAs that are crucial for tumor growth, survival, and proliferation.[3] Notably, the translation of "house-keeping" mRNAs, essential for normal cell function, is largely unaffected as it can occur through alternative, cap-independent mechanisms.[3]
Signaling Pathway Diagram
Quantitative Preclinical and Clinical Data
A substantial body of evidence from preclinical and clinical studies has characterized the activity of this compound. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 | Citation |
| MNK1 | - | 64 nM | [4][1][2] |
| MNK2 | - | 86 nM | [4][1][2] |
| p-eIF4E Inhibition | K562-eIF4E | 0.8 µM | [4][2][5] |
| p-eIF4E Inhibition | HeLa | 321 nM | [1] |
| p-eIF4E Inhibition | Human PBMCs | 1.7 µM | [4] |
| Anti-proliferative | SU-DHL-6 | 1.71 µM | [1] |
| Anti-proliferative | GK-5 | 3.36 µM | [1] |
| Anti-proliferative | MC 116 | 3.70 µM | [1] |
| Anti-proliferative | P3HR-1 | 4.81 µM | [1] |
| Anti-proliferative | DOHH2 | 5.13 µM | [1] |
| Anti-proliferative | MPC-11 | 5.05 µM | [1] |
| Anti-proliferative | Ramos.2G6.4C10 | 6.70 µM | [1] |
| Anti-proliferative | AHH-1 | 9.76 µM | [1] |
| Anti-proliferative | K562 o/e eIF4E | 48.8 µM | [1] |
Table 2: In Vivo Preclinical Data (Mouse Models)
| Parameter | Mouse Strain | Dose | Effect | Citation |
| p-eIF4E Inhibition | ICR and SCID | ~12.5 mg/kg (single oral dose) | ~70% inhibition in normal and tumor tissues at 1-2 hours post-dose | [4][2][5] |
| Plasma Concentration | SCID | 12.5 mg/kg | 8.6 µM | [4][2] |
| Tumor Growth Inhibition (TGI) | K562 o/e eIF4E xenograft | 100 mg/kg (monotherapy) | 23% TGI | [1] |
| Tumor Growth Inhibition (TGI) | K562 o/e eIF4E xenograft | 25, 50, 100 mg/kg + 2.5 mg/kg Dasatinib | Dose-dependent TGI, with 2, 5, and 8 out of 8 tumor-free animals, respectively | [1] |
| Terminal Half-life (t1/2) | CD-1 | 1 mg/kg (i.v.) | 1.7 hours | [1] |
| Terminal Half-life (t1/2) | CD-1 | 5 mg/kg (p.o.) | 1.77 hours | [1] |
Table 3: Phase 1 Clinical Data (Healthy Volunteers)
| Dose | Effect on p-eIF4E in PBMCs | Citation |
| 10 mg (single oral dose) | 24% inhibition at 24 hours post-dose (statistically significant, p=0.0037) | [4][5] |
| 20 mg (single oral dose) | ≥27% to 52% inhibition in 11 out of 14 subjects | [4][5] |
Table 4: Interim Phase 2 Clinical Data (Metastatic Colorectal Cancer)
| Treatment Arm | Dose | Key Outcomes (as of July 23, 2024) | Citation |
| Monotherapy (n=12) | 20-80 mg (alternate days) | No DLTs, MTD not reached, Disease Control Rate: 67%, PFS: 2.99 months, OS at 52 weeks: 52% | [3] |
| Combination with Irinotecan (n=4) | 20-80 mg (alternate days) | Well-tolerated | [3] |
| Combination with Pembrolizumab (n=6) | 20-80 mg (alternate days) | Well-tolerated | [3] |
Experimental Protocols
Western Blot for p-eIF4E and Total eIF4E
This protocol is a generalized representation based on the methodologies described in the cited literature.[4]
Methodology:
-
Sample Preparation: Tissues are homogenized, and cells are lysed in appropriate buffers. Protein concentration is determined using a standard assay like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for phosphorylated eIF4E (Ser209) or total eIF4E. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) reagent. The resulting bands are imaged, and densitometry is performed to quantify the protein levels. The relative level of p-eIF4E is determined by normalizing to the level of total eIF4E in the same sample.[4]
Cell Viability Assay
The anti-proliferative effects of this compound are commonly assessed using a luminescence-based cell viability assay.[1]
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow for the compound to exert its effect.
-
Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values.[1]
Future Directions and Clinical Development
This compound is currently being evaluated in a Phase 2 clinical trial for metastatic colorectal cancer, both as a monotherapy and in combination with pembrolizumab or irinotecan.[3][6] The rationale for these combinations stems from the potential of MNK inhibition to modulate the tumor microenvironment and overcome resistance to other therapies.[7] Research is ongoing to explore the full therapeutic potential of this compound in various malignancies and combination regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and preliminary efficacy of this compound as a monotherapy or in combination with pembrolizumab or irinotecan in metastatic colorectal cancer: Interim results from a phase II open-label, dose-finding, run-in and cohort expansion study. - ASCO [asco.org]
- 4. fortunejournals.com [fortunejournals.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Dissolution of Tinodasertib in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib, also known as ETC-206, is a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These kinases are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis.[3][4][5] By inhibiting MNK1/2, this compound blocks eIF4E phosphorylation, thereby interfering with the translation of mRNAs involved in tumor cell proliferation and survival.[3][4] This makes this compound a compound of significant interest in oncology research and drug development.
Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for in vitro and in vivo studies.[1][5] This document provides detailed protocols for the dissolution of this compound in DMSO, along with important data and handling information.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its dissolution and use in research.
| Property | Value | Source(s) |
| Molecular Weight | 408.5 g/mol | [4] |
| Solubility in DMSO | ≥ 5 mg/mL (in a 10% DMSO formulation) | [1] |
| Typical Stock Conc. | 10 mM in DMSO | [1][5] |
| MNK1 IC₅₀ | 64 nM | [1] |
| MNK2 IC₅₀ | 86 nM | [1] |
| HeLa cell p-eIF4E IC₅₀ | 321 nM | [1] |
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits MNK1/2, preventing eIF4E phosphorylation and subsequent mRNA translation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro experiments.[5]
Materials:
-
This compound powder (MW: 408.5 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tube. For larger volumes, adjust the mass accordingly (e.g., 5 mg for a larger stock).
-
-
Calculating DMSO Volume:
-
To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.001 g / (408.5 g/mol * 0.010 mol/L) = 0.0002448 L
-
Volume (µL) = 244.8 µL
-
-
For 5 mg of this compound, the required DMSO volume would be 1.224 mL.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If precipitation or cloudiness persists, sonicate the tube in a water bath for 5-10 minutes.[1][6][7] Gentle warming (e.g., to 37°C) may also aid dissolution, but the thermostability of the compound should be considered.[7]
-
-
Storage:
Workflow for Preparing this compound Stock Solution
Caption: A stepwise workflow for the preparation of a this compound stock solution in DMSO.
Important Considerations
-
DMSO Quality: Use anhydrous or molecular sieve-dried DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of compounds.[7]
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate culture medium. The final concentration of DMSO should be kept low, typically below 0.5%, to avoid cellular toxicity.[8] It is advisable to perform dilutions in a stepwise manner to prevent precipitation.[8]
-
In Vivo Formulations: For animal studies, this compound stock solutions in DMSO are often further diluted in vehicles such as saline with co-solvents like PEG300, Tween-80, or corn oil to improve bioavailability and reduce toxicity.[1]
-
Stability: While many compounds are stable in DMSO for extended periods, it is good practice to minimize freeze-thaw cycles.[6][9][10] If a solution has been stored for an extended period, its efficacy should be re-confirmed.[8]
-
Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. This compound | C25H20N4O2 | CID 71766360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinodasertib stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib, also known as ETC-206, is a potent and selective inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1 and MNK2)[1][2]. These serine/threonine kinases are implicated in oncogenic transformation and tumor progression[2][3]. This compound exerts its anti-neoplastic activity by inhibiting the MNK1/2-dependent phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation[2][4][5][6]. Elevated levels of phosphorylated eIF4E are observed in a wide range of cancers, making this compound a promising therapeutic agent in oncology research[7].
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for both in vitro and in vivo experimental use.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 408.45 g/mol | [1][8] |
| Formula | C₂₅H₂₀N₄O₂ | [1] |
| CAS Number | 1464151-33-4 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
Solubility
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 50 mg/mL (122.41 mM) | Use freshly opened DMSO as it is hygroscopic. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.24 mM) | Clear solution. Suitable for in vivo use. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (12.24 mM) | Clear solution. Suitable for in vivo use. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (12.24 mM) | Clear solution. Suitable for in vivo use. | [1] |
| Sodium carboxymethyl cellulose (Na-CMC) with 0.5% Tween® 80 | Not specified | Suspension for oral administration in animals. | [9][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell-based assays[4][9].
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.408 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, add 244.83 µL of DMSO per 1 mg of this compound[1].
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming can be applied[1].
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[1].
Protocol 2: Preparation of this compound Formulation for In Vivo (Oral Gavage) Use
This protocol provides an example of a formulation suitable for oral administration in animal models, based on a combination of solvents.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL)[1].
-
Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring thorough mixing after each addition:
-
10% of the final volume as the this compound/DMSO stock solution.
-
40% of the final volume as PEG300. Mix until uniform.
-
5% of the final volume as Tween-80. Mix until uniform.
-
45% of the final volume as saline. Mix until a clear solution is obtained[1].
-
-
Final Concentration: This procedure will yield a final this compound concentration of 5 mg/mL[1].
-
Fresh Preparation: It is recommended to prepare this working solution fresh on the day of use[1].
Storage Recommendations
Proper storage is crucial to maintain the stability and activity of this compound.
Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | Keep tightly sealed. | [1][8] |
| 4°C | 2 years | Keep tightly sealed. | [1][8] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][8] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][8] |
General Guidance:
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Protect from light.
Visualizations
Signaling Pathway
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.
Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C25H20N4O2 | CID 71766360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. fortunejournals.com [fortunejournals.com]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound (ETC-206) | MNK1/2抑制剂 | MCE [medchemexpress.cn]
- 9. fortunejournals.com [fortunejournals.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Determining the Sensitivity of Cancer Cell Lines to Tinodasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (also known as ETC-206) is a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation.[1][3] The phosphorylation of eIF4E is often dysregulated in cancer, leading to increased translation of oncoproteins and promoting tumor growth and proliferation.[3][4][5] this compound inhibits this process, making it a promising therapeutic agent for various cancers.[1][2] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound.
Cell Lines Sensitive to this compound
Several hematological cancer cell lines have shown sensitivity to this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for a panel of cell lines using the CellTiter-Glo® luminescent cell viability assay.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-6 | B-cell lymphoma | 1.71 |
| GK-5 | B-cell lymphoma | 3.36 |
| MC 116 | B-cell lymphoma | 3.70 |
| P3HR-1 | Burkitt's lymphoma | 4.81 |
| DOHH2 | Follicular lymphoma | 5.13 |
| MPC-11 | Plasma cell leukemia | 5.05 |
| Ramos.2G6.4C10 | Burkitt's lymphoma | 6.70 |
| AHH-1 | Acute T-cell leukemia | 9.76 |
| K562 (eIF4E overexpression) | Chronic Myeloid Leukemia | 48.8 |
Signaling Pathway of this compound Action
This compound targets the MNK1 and MNK2 kinases, which are downstream effectors of the RAS/RAF/MEK/ERK (MAPK) and p38 MAPK signaling pathways. By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E, leading to a reduction in the translation of key oncogenic proteins and subsequent inhibition of tumor cell proliferation.
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and downstream oncogenic protein synthesis.
Experimental Protocols
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound in cancer cell lines.
References
- 1. Schematic illustration depicting the cellular pathways that lead to eIF4E activation and phosphorylation by Mnk1/2 [pfocr.wikipathways.org]
- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-eIF4E Inhibition by Tinodasertib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the pharmacodynamic effects of Tinodasertib, a selective MNK1 and MNK2 inhibitor, on the phosphorylation of eukaryotic initiation factor 4E (eIF4E) in a cellular context.
Introduction
This compound (ETC-206) is a potent oral kinase inhibitor of MNK1 and MNK2.[1][2][3] These kinases are the sole known enzymes responsible for phosphorylating eIF4E at serine 209 (Ser209).[3][4] The phosphorylation of eIF4E at this site is a critical event in cap-dependent mRNA translation and is often dysregulated in various malignancies, contributing to tumorigenesis.[1][2][5] By inhibiting MNK1/2, this compound effectively reduces the levels of phosphorylated eIF4E (p-eIF4E), thereby impacting downstream protein synthesis. This protocol outlines a Western blot procedure to detect and quantify the reduction in p-eIF4E levels in a cancer cell line following treatment with this compound.
Signaling Pathway of this compound Action
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on p-eIF4E levels as reported in the literature.
| Cell Line/Model | Treatment Concentration | Treatment Duration | p-eIF4E Inhibition | Reference |
| K562-eIF4E cells | IC50 of 0.8 µM | 2 hours | 50% | [1][2][3] |
| K562-eIF4E cells | 50 µM | 2 hours | ≥90% | [1][6] |
| Human PBMCs | IC50 of 1.7 µM | 2 hours | 50% | [1] |
| HeLa cells | IC50 of 321 nM | Not Specified | 50% | [7] |
| SCID Mice (in vivo) | ~12.5 mg/kg (oral) | 1-2 hours post-dose | ~70% | [2] |
Experimental Workflow
Caption: Western blot workflow for p-eIF4E detection after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for cultured cancer cells, such as the K562 human CML cell line.
Materials and Reagents:
-
Cell Line: K562-eIF4E cells (or other relevant cancer cell line)
-
This compound (ETC-206): Prepare a stock solution in DMSO (e.g., 10 mM)[1]
-
Cell Culture Medium: As recommended for the chosen cell line
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay)
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Milk-based blockers are not recommended for phospho-protein detection as they contain phosphoproteins that can increase background.[8]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Culture K562-eIF4E cells according to standard protocols.
-
Seed cells at an appropriate density and allow them to attach or reach the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 2 hours).[1][6] Include a vehicle control (DMSO-treated) group.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209) overnight at 4°C with gentle shaking. A dilution of 1:1000 in 5% BSA/TBST is a good starting point.[11][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a suitable dilution (e.g., 1:2000) for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-eIF4E signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total eIF4E and a loading control like GAPDH. This ensures that any observed changes in p-eIF4E are not due to variations in the total amount of eIF4E or protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-eIF4E signal to the total eIF4E signal and/or the loading control signal for each sample.
-
Compare the normalized p-eIF4E levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Troubleshooting and Considerations
-
Phosphatase Activity: Always keep samples on ice and use phosphatase inhibitors to prevent dephosphorylation of eIF4E.[8]
-
Antibody Specificity: Use a well-validated antibody specific for p-eIF4E (Ser209).[9][13]
-
Low Signal: Phosphoproteins can be of low abundance. If the signal is weak, consider immunoprecipitation of p-eIF4E before running the Western blot.[8]
-
Positive Control: To confirm that the Western blot procedure for p-eIF4E is working correctly, a positive control can be included, such as lysates from cells stimulated with growth factors or other agents known to induce eIF4E phosphorylation.[8]
References
- 1. Pharmacodynamic evaluation of AUM001/tinodasertib, an oral inhibitor of mitogen-activated protein kinase (MAPK)-interacting protein kinase 1, 2 (MNK1/2) in preclinical models and tissues from a Phase 1 clinical study | bioRxiv [biorxiv.org]
- 2. fortunejournals.com [fortunejournals.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. eIF4E Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-eIF4E (Ser209) Polyclonal Antibody (44-528G) [thermofisher.com]
- 12. eIF4E Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. Phospho-eIF4E (Ser209) (F4E5N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Tinodasertib Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (also known as AUM001 and ETC-206) is a selective, orally bioavailable inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1/2).[1][2] These serine/threonine kinases are key components of the MAPK signaling pathway and are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[1] Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer, leading to the increased translation of oncoproteins. By inhibiting MNK1/2, this compound blocks eIF4E phosphorylation, thereby impeding the proliferation and progression of tumor cells.[1] This document provides detailed application notes and experimental protocols for establishing and utilizing a this compound xenograft model, a critical tool for in vivo efficacy and pharmacodynamic studies.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| MNK1 IC50 | N/A (Biochemical Assay) | 64 nM | [1][2] |
| MNK2 IC50 | N/A (Biochemical Assay) | 86 nM | [1][2] |
| p-eIF4E Inhibition IC50 | K562-eIF4E | 0.8 µM | [1] |
| p-eIF4E Inhibition IC50 | Primary Human PBMCs | 1.7 µM | [1] |
| Anti-proliferative IC50 | SU-DHL-6 | 1.71 µM | [3] |
| GK-5 | 3.36 µM | [3] | |
| MC 116 | 3.70 µM | [3] | |
| P3HR-1 | 4.81 µM | [3] | |
| DOHH2 | 5.13 µM | [3] | |
| MPC-11 | 5.05 µM | [3] | |
| Ramos.2G6.4C10 | 6.70 µM | [3] | |
| AHH-1 | 9.76 µM | [3] | |
| K562-eIF4E | 48.8 µM | [3] |
In Vivo Pharmacodynamics of this compound in Xenograft Models
| Animal Model | Dose (Oral) | Time Point | Tissue | % Inhibition of p-eIF4E | Reference |
| SCID Mice | 12.5 mg/kg | 2 hours | Tumor | ~70-75% | [1] |
| SCID Mice | 12.5 mg/kg | 2 hours | Skin | ~70-75% | [1] |
| SCID Mice | 200 mg/kg | 2 hours | Tumor | ~90% | [1] |
| ICR Mice | 200 mg/kg | 1 hour | Bone Marrow | 53% | [4] |
| ICR Mice | 200 mg/kg | 1 hour | PBMCs | 62% | [4] |
| ICR Mice | 200 mg/kg | 1 hour | Skin | 82% | [4] |
| ICR Mice | 200 mg/kg | 1 hour | Hair Follicles | 78% | [4] |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Tinodasertib (ETC-206) Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Tinodasertib (also known as ETC-206 or AUM001), a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), in mouse models. The following protocols are intended to serve as a guide for preclinical studies investigating the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Mechanism of Action
This compound is a potent and selective oral kinase inhibitor of MNK1 and MNK2.[1][2][3][4] These kinases are the only known enzymes that phosphorylate the eukaryotic initiation factor 4E (eIF4E) on serine 209.[1][2] This phosphorylation is a critical step in cap-dependent mRNA translation, a process often dysregulated in cancer, leading to the increased translation of oncoproteins.[1][2][3][4][5] By inhibiting MNK1/2, this compound blocks the phosphorylation of eIF4E, thereby interfering with tumor cell proliferation and progression.[5]
Signaling Pathway
The signaling cascade leading to eIF4E phosphorylation and its inhibition by this compound is depicted below. The MAPKs ERK and p38 activate MNK1 and MNK2, which then phosphorylate eIF4E. This compound directly inhibits MNK1 and MNK2, preventing this phosphorylation event.
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.
Dosing and Administration Data
Quantitative data from preclinical studies in mice are summarized below. These tables provide a reference for dose selection and administration route for various experimental contexts.
Table 1: Single-Dose Oral Administration in ICR and SCID Mice
| Mouse Strain | Dose Range (mg/kg) | Route | Pharmacodynamic Effect (2h post-dose) | Plasma Concentration for Significant Inhibition |
| ICR | 1 - 200 | Oral | Dose-dependent decrease in p-eIF4E levels.[1] | ~12.5 mg/kg resulted in ~70% inhibition in skin, hair follicles, and spleen.[1] |
| SCID | 12.5 - 200 | Oral | Significant (≥70%) inhibition of p-eIF4E.[1][2] | 12.5 mg/kg corresponds to ≤3,500 ng/mL or 8.6 μM.[1][2] |
Table 2: Efficacy Studies in Xenograft Models
| Mouse Model | Dosing Regimen (mg/kg) | Route | Outcome |
| K562 e/o eIF4E Xenograft | 25, 50, or 100 (alone) | Oral | Maximum tumor growth inhibition (TGI) of 23% at 100 mg/kg.[6] |
| K562 e/o eIF4E Xenograft | 25, 50, or 100 (in combination with Dasatinib 2.5 mg/kg) | Oral | Dose-dependent increase in TGI, leading to tumor-free animals.[6] |
Table 3: Pharmacokinetic Parameters in CD-1 Mice
| Dose (mg/kg) | Route | Terminal Half-life (t1/2) |
| 1 | Intravenous (IV) | 1.7 h[6] |
| 5 | Oral (PO) | 1.77 h[6] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in mice, based on published preclinical studies.
Protocol 1: Oral Administration
This protocol is suitable for pharmacokinetic, pharmacodynamic, and efficacy studies.
Materials:
-
This compound (ETC-206) powder
-
Sodium carboxymethyl cellulose (Na-CMC)
-
Tween® 80
-
Sterile water
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (appropriate size for mice)
-
Syringes
Vehicle Preparation:
-
Prepare a 0.5% (w/v) Na-CMC solution in sterile water.
-
Add 0.5% Tween® 80 to the Na-CMC solution.
-
Mix thoroughly until a homogenous suspension is formed.
This compound Formulation:
-
Weigh the required amount of this compound powder to achieve the desired final concentration.
-
Suspend the this compound powder in the prepared vehicle to yield a 99.5% (w/v) Na-CMC suspension.[1][7]
-
Vortex the suspension vigorously to ensure it is well-mixed.[1][7]
-
Sonicate the suspension to ensure a fine, homogenous mixture.[1][7]
Administration:
-
Administer the this compound suspension to mice via oral gavage at a volume of 10 mL/kg.[1][7]
-
For control groups, administer the vehicle alone at the same volume.
Protocol 2: Intravenous Administration
This protocol is primarily for pharmacokinetic studies to determine parameters like bioavailability and clearance.
Materials:
-
This compound (ETC-206) powder
-
A suitable sterile vehicle for intravenous injection (e.g., saline, PBS with a solubilizing agent)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
This compound Formulation:
-
The specific formulation for intravenous administration will depend on the solubility characteristics of the compound. A common approach is to dissolve this compound in a small amount of a solubilizing agent (e.g., DMSO) and then dilute it with a sterile vehicle like saline to the final desired concentration. The final concentration of the solubilizing agent should be minimized to avoid toxicity.
Administration:
-
Administer a single dose of 1 mg/kg of this compound via tail vein injection.[6]
-
The injection volume for intravenous administration is typically 4 mL/kg.[6]
-
Ensure slow and careful injection to avoid harm to the animal.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a single-dose pharmacodynamic study of this compound in mice.
References
Application Notes and Protocols: Tinodasertib in Combination with Pembrolizumab for Metastatic Coloretal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview and protocol for the combination therapy of Tinodasertib (AUM001), a selective MNK 1/2 inhibitor, and Pembrolizumab (Keytruda®), a humanized monoclonal antibody against the programmed death receptor-1 (PD-1). This combination is currently under investigation for the treatment of metastatic colorectal cancer (mCRC). The rationale for this combination lies in the potential of this compound to modulate the tumor microenvironment and enhance the anti-tumor immune response elicited by Pembrolizumab. Preclinical evidence suggests that the inhibition of MNK kinases can lead to the downregulation of PD-L1 expression on tumor cells, thereby potentially increasing their susceptibility to immune checkpoint blockade.[1]
Mechanism of Action
This compound (AUM001) is a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). MNKs are downstream effectors of the MAPK signaling pathway and are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E). Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation of several oncogenes. By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E, leading to a reduction in the translation of proteins involved in tumor growth, proliferation, and survival. Furthermore, MNK inhibition has been shown to decrease the expression of the immune checkpoint ligand PD-L1.[1]
Pembrolizumab is an immune checkpoint inhibitor that targets the PD-1 receptor on T-cells. The binding of PD-1 to its ligands, PD-L1 and PD-L2, on tumor cells and other cells in the tumor microenvironment, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system. Pembrolizumab blocks this interaction, thereby restoring T-cell-mediated anti-tumor immunity.
The proposed synergistic mechanism of the combination therapy involves this compound's ability to decrease PD-L1 expression on tumor cells, potentially rendering them more susceptible to the cytotoxic activity of T-cells reactivated by Pembrolizumab.
Signaling Pathway
Caption: Combined signaling pathway of this compound and Pembrolizumab.
Preclinical Data
While specific in vivo studies on the direct combination of this compound and Pembrolizumab are not extensively published, the rationale for this combination is supported by preclinical findings with other MNK inhibitors. For instance, in preclinical mouse models, the MNK inhibitor eFT508 has been shown to reduce PD-L1 levels in liver tumors.[1] This provides a strong basis for the hypothesis that this compound, as an MNK inhibitor, can enhance the efficacy of PD-1 blockade.
Clinical Trial Protocol: NCT05462236
A Phase II, open-label, dose-finding, and cohort expansion study is currently evaluating the safety, tolerability, and effectiveness of this compound in combination with Pembrolizumab or Irinotecan in patients with metastatic colorectal cancer (NCT05462236).[2][3][4]
Study Design
The study consists of two parts:
-
Part 1 (Dose Escalation): To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of this compound as monotherapy and in combination with Pembrolizumab or Irinotecan.[2]
-
Part 2 (Cohort Expansion): To evaluate the clinical activity and safety of this compound at the RP2D in combination with Pembrolizumab or Irinotecan.[2]
Caption: NCT05462236 Clinical Trial Workflow.
Patient Population
Inclusion Criteria:
-
Histologically or cytologically confirmed diagnosis of locally advanced or metastatic colorectal cancer.
-
At least 18 years of age.
-
Have received at least two prior lines of therapy for mCRC.
-
Measurable disease per RECIST 1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Exclusion Criteria:
-
Prior therapy with an anti-PD-1, anti-PD-L1, or anti-PD-L2 agent that was discontinued due to a Grade 3 or higher immune-related adverse event (irAE).[2]
-
Active central nervous system (CNS) metastases.
-
History of another malignancy within 2 years prior to first investigational product administration.[2]
-
Inability to take oral medication.[2]
Treatment Protocol
-
This compound: Administered orally on alternate days, with dose escalation ranging from 20 to 80 mg in Part 1.[5]
-
Pembrolizumab: Administered intravenously at a dose of 200 mg every 3 weeks.
Interim Clinical Trial Results (as of July 23, 2024)
Interim results from the dose escalation phase of the NCT05462236 study were presented.[5]
Patient Characteristics and Treatment Allocation
| Characteristic | This compound Monotherapy (n=12) | This compound + Pembrolizumab (n=6) | This compound + Irinotecan (n=4) | Total (N=22) |
| Microsatellite Status | ||||
| MSS | - | - | - | 19 |
| Unknown | - | - | - | 3 |
| KRAS Mutation | - | - | - | 9 |
Safety and Tolerability
| Adverse Events | This compound Monotherapy | This compound + Pembrolizumab | This compound + Irinotecan | Total |
| Dose-Limiting Toxicities (DLTs) | 0 | 0 | 0 | 0 |
| Grade 3 Treatment-Related AEs (TRAEs) | 0 | 0 | 2 (50%) | 2 (9%) |
| Grade 4-5 TRAEs | 0 | 0 | 0 | 0 |
| TRAEs were related to Irinotecan. |
Preliminary Efficacy
| Efficacy Outcome | All Evaluable Patients (n=18) |
| Objective Response | 0 |
| Stable Disease | 12 (67%) |
| Disease Control Rate | 67% |
| Progression-Free Survival (PFS) | 2.99 months |
| Overall Survival (OS) at 52 weeks | 52% (95% CI: 29% to 93%) |
Experimental Protocols
RECIST 1.1 Response Evaluation
Methodology:
-
Baseline Assessment: Perform tumor assessments using imaging (CT or MRI) within 28 days prior to the first dose of study treatment.
-
Follow-up Assessments: Repeat tumor assessments every 6 weeks for the first 48 weeks, and every 9 weeks thereafter.
-
Response Criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study. In addition to the relative increase of 20%, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Assessment of Treatment-Related Adverse Events
Methodology:
-
Monitoring: Monitor patients for adverse events (AEs) at each study visit.
-
Grading: Grade all AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.
-
Attribution: The investigator will assess the relationship of each AE to the study treatment (this compound and/or Pembrolizumab).
-
Reporting: Report all serious adverse events (SAEs) to the sponsor within 24 hours of becoming aware of the event.
Conclusion
The combination of this compound and Pembrolizumab represents a promising therapeutic strategy for patients with metastatic colorectal cancer. The underlying mechanism, driven by MNK inhibition leading to potential downregulation of PD-L1, provides a strong rationale for this combination. Interim data from the ongoing Phase II clinical trial (NCT05462236) suggest that the combination is well-tolerated.[5] While objective responses were not observed in the early dose-escalation phase, a notable disease control rate and encouraging overall survival at 52 weeks warrant further investigation in the cohort expansion part of the study.[5] Continued evaluation of this combination is crucial to fully determine its clinical benefit in this patient population.
References
Application Notes and Protocols for Investigating the Synergy Between Tinodasertib and Irinotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a preclinical study to evaluate the synergistic potential of tinodasertib, a selective MNK1/2 inhibitor, and irinotecan, a topoisomerase I inhibitor. The provided protocols detail key in vitro and in vivo experiments to elucidate the mechanism of their combined action and quantify the synergistic effects.
Introduction
This compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2][3] MNK1/2 are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical component of the cap-dependent mRNA translation machinery.[3] Phosphorylation of eIF4E is often dysregulated in cancer and promotes the translation of oncogenic proteins involved in cell proliferation, survival, and metastasis.[1][3] By inhibiting MNK1/2, this compound blocks eIF4E phosphorylation, thereby impeding tumor progression.[1]
Irinotecan is a topoisomerase I inhibitor, a class of chemotherapeutic agents that trap the topoisomerase I-DNA complex.[4][5][6] This leads to the accumulation of single and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5][7] Resistance to irinotecan can emerge through various mechanisms, including alterations in drug metabolism, efflux, and enhanced DNA repair pathways.[7][8][9]
The combination of this compound and irinotecan is currently under investigation in a Phase II clinical trial for metastatic colorectal cancer (NCT05462236), with interim results suggesting the combination is well-tolerated.[10][11][12] The scientific rationale for this combination is based on the hypothesis that inhibiting eIF4E-mediated translation of proteins involved in cell survival and DNA repair could sensitize cancer cells to the DNA-damaging effects of irinotecan. This preclinical study is designed to test this hypothesis and provide a mechanistic understanding of the observed synergy.
Experimental Design and Workflow
The overall workflow of the synergy study is depicted below. It involves a series of in vitro assays to establish synergy and elucidate the mechanism of action, followed by in vivo validation in a xenograft model.
Caption: A flowchart illustrating the sequential in vitro and in vivo experimental phases.
Signaling Pathways
The interaction between this compound and irinotecan is hypothesized to occur through the modulation of distinct but interconnected signaling pathways.
Caption: A diagram showing the distinct and potentially convergent signaling pathways.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Below are example tables for organizing the results from the key experiments.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Irinotecan IC50 (µM) |
| Colorectal Cancer Line 1 | ||
| Colorectal Cancer Line 2 | ||
| ... |
Table 2: Combination Index (CI) Values
| Cell Line | Drug Ratio (Tin:Iri) | Fa = 0.25 | Fa = 0.50 | Fa = 0.75 | Fa = 0.90 |
| Colorectal Cancer Line 1 | 1:1 | ||||
| 1:2 | |||||
| 2:1 | |||||
| Colorectal Cancer Line 2 | 1:1 | ||||
| 1:2 | |||||
| 2:1 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis and Cell Cycle Analysis
| Treatment Group | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | ||||
| This compound (IC50) | ||||
| Irinotecan (IC50) | ||||
| Combination (CI-optimized) |
Table 4: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Tumor Volume (mm³) ± SD | % TGI |
| Vehicle Control | 0 | |
| This compound | ||
| Irinotecan | ||
| Combination |
Experimental Protocols
In Vitro Cell Viability Assay (XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and irinotecan individually and to assess the cytotoxic effect of the combination.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Irinotecan (stock solution in DMSO)
-
XTT labeling reagent and electron coupling solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and irinotecan in complete culture medium.
-
For single-agent treatment, replace the medium with fresh medium containing the respective drug dilutions.
-
For combination treatment, add drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format.
-
Include vehicle control wells (DMSO concentration should be consistent across all wells and typically <0.1%).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Synergy Analysis
Objective: To quantitatively determine the nature of the interaction between this compound and irinotecan.
Method:
-
Chou-Talalay Method: This method is based on the median-effect principle and calculates a Combination Index (CI). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism. Utilize software such as CompuSyn for automated analysis.
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is determined if the observed effect of the combination is greater than the predicted additive effect calculated from the individual drug responses.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, irinotecan, and their combination.
Materials:
-
6-well plates
-
Treated cells (as described in the cell viability assay)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, irinotecan, or the combination at predetermined concentrations for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic interaction by examining key protein expression and phosphorylation levels.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF4E, anti-eIF4E, anti-γH2AX, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the this compound and irinotecan combination in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Colorectal cancer cells for implantation
-
This compound (formulated for oral administration)
-
Irinotecan (formulated for intravenous or intraperitoneal injection)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject colorectal cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, irinotecan alone, combination).
-
Administer the drugs according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for biomarkers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Logical Framework for Synergy Assessment
The determination of synergy follows a logical progression from in vitro screening to mechanistic validation.
Caption: A diagram outlining the logical steps for assessing drug synergy.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Frontiers | Additive Dose Response Models: Defining Synergy [frontiersin.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. uib.no [uib.no]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Tinodasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinodasertib (also known as AUM001 or ETC-206) is a potent and selective oral inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] MNK1/2 are serine/threonine kinases that are activated downstream of the RAS-RAF-MEK-ERK and p38 MAPK signaling pathways. A key substrate of MNK1/2 is the eukaryotic initiation factor 4E (eIF4E), a protein that plays a critical role in the initiation of cap-dependent mRNA translation. By phosphorylating eIF4E at Ser209, MNK1/2 enhance the translation of a subset of mRNAs that encode for proteins involved in cell proliferation, survival, and oncogenesis, including anti-apoptotic proteins such as Mcl-1 and Bcl-2.
This compound exerts its anti-cancer effects by inhibiting MNK1/2, thereby preventing the phosphorylation of eIF4E. This leads to a reduction in the translation of key pro-survival proteins, ultimately shifting the cellular balance towards apoptosis. These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action centers on the inhibition of the MNK-eIF4E signaling axis. In many cancers, aberrant signaling through pathways like RAS/MAPK leads to the constitutive activation of MNK1 and MNK2. Activated MNK1/2 then phosphorylate eIF4E, promoting the translation of mRNAs containing complex 5' untranslated regions (UTRs). Many of these mRNAs encode proteins that are critical for cell survival and resistance to apoptosis. By inhibiting MNK1/2, this compound effectively blocks this pro-tumorigenic signaling cascade, leading to a decrease in the levels of key survival proteins and sensitizing cancer cells to apoptosis.
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and inducing apoptosis.
Data Presentation
The following table presents hypothetical data representing a typical outcome of a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., K562 chronic myeloid leukemia cells) treated with this compound for 48 hours. This data is for illustrative purposes to demonstrate the expected dose-dependent increase in apoptosis.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| This compound | 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 | 14.4 ± 2.2 |
| This compound | 5 | 62.3 ± 4.2 | 20.5 ± 2.5 | 17.2 ± 2.1 | 37.7 ± 4.6 |
| This compound | 10 | 40.1 ± 5.1 | 35.8 ± 3.8 | 24.1 ± 2.9 | 59.9 ± 6.7 |
| This compound | 25 | 25.4 ± 4.8 | 45.2 ± 4.1 | 29.4 ± 3.5 | 74.6 ± 7.6 |
Data are presented as mean ± standard deviation (n=3). This is representative data and actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating a selected cancer cell line with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Selected cancer cell line (e.g., K562, HeLa, or another sensitive line based on preliminary anti-proliferative assays)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2-5 x 105 cells/mL). Allow cells to adhere overnight if using an adherent cell line.
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 50 µM to determine the optimal concentration for apoptosis induction in the chosen cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to identify the optimal incubation time for observing apoptosis.[4]
-
Cell Harvesting:
-
Suspension cells: Gently resuspend the cells in the medium and transfer to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol describes the staining procedure for detecting apoptotic cells using an Annexin V-FITC/PI apoptosis detection kit.
Materials:
-
Harvested and washed cells from Protocol 1
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells to set the baseline fluorescence.
-
Use cells stained with only Annexin V-FITC and only PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis-inducing experiments).
References
Troubleshooting & Optimization
Technical Support Center: Tinodasertib & eIF4E Phosphorylation
Welcome to the technical support center for Tinodasertib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this compound and its effect on eIF4E phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4][5] These kinases are solely responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at the serine 209 (Ser209) residue.[2] By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event.
Q2: Is this compound an mTOR inhibitor?
A2: No, this compound is not a direct mTOR inhibitor. While the mTOR pathway does regulate eIF4E activity, it does so indirectly by controlling the phosphorylation of eIF4E-binding proteins (4E-BPs).[6] When 4E-BPs are phosphorylated by mTORC1, they release eIF4E, allowing it to participate in translation initiation. This compound acts downstream in the signaling cascade by directly inhibiting the kinases (MNK1/2) that phosphorylate eIF4E itself. It is important to note that some studies suggest the existence of a feedback mechanism involving PI3K and mTOR that could influence the overall phosphorylation state of eIF4E in response to MNK inhibition.[2][3][7]
Q3: What is the role of eIF4E phosphorylation?
A3: Phosphorylation of eIF4E at Ser209 is linked to increased cap-dependent mRNA translation, particularly of mRNAs that encode for proteins involved in cell growth, proliferation, and survival.[8][9] Elevated levels of phosphorylated eIF4E (p-eIF4E) are observed in a wide range of cancers and are associated with tumorigenesis.[1][2][10]
Troubleshooting Guide: this compound Not Inhibiting p-eIF4E
This guide addresses potential reasons why you may not be observing the expected decrease in eIF4E phosphorylation at Ser209 after treatment with this compound.
Diagram: Troubleshooting Logic for this compound Experiments
Caption: A flowchart to systematically troubleshoot experiments where this compound fails to inhibit p-eIF4E.
Issue 1: Incorrect Drug Concentration
Possible Cause: The concentration of this compound may be too low to effectively inhibit MNK1 and MNK2 in your specific experimental system.
Troubleshooting Steps:
-
Verify IC50: The half-maximal inhibitory concentration (IC50) for p-eIF4E inhibition can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your model.
-
Consult Reference Values: Refer to the table below for published IC50 values.
Table 1: this compound In Vitro IC50 for p-eIF4E Inhibition
| Cell Line | IC50 for p-eIF4E Inhibition | Reference |
| K562-eIF4E | 0.8 µM | [1][2][3][4] |
| Primary Human PBMCs | 1.7 µM | [2][7] |
Issue 2: Inappropriate Treatment Duration
Possible Cause: The timing of sample collection may not align with the pharmacokinetic and pharmacodynamic profile of this compound.
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to identify the point of maximal p-eIF4E inhibition.
-
Consider Delayed Effects: While maximal inhibition in some preclinical models is observed within 1-4 hours, studies in human peripheral blood mononuclear cells (PBMCs) have shown a delayed effect, with significant inhibition not occurring until 24 hours post-treatment.[1][7]
Issue 3: Suboptimal Experimental Conditions or Reagents
Possible Cause: Issues with cell health, reagent quality, or the experimental protocol can lead to unreliable results.
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy, within a low passage number, and not overly confluent, as this can affect signaling pathways.
-
Reagent Quality: Confirm the quality and proper storage of this compound, antibodies, and other reagents.
-
Positive and Negative Controls:
-
Positive Control: Include a condition that robustly stimulates the MAPK pathway to induce eIF4E phosphorylation (e.g., serum or growth factor stimulation).
-
Negative Control: A vehicle-only (e.g., DMSO) treated sample is essential to establish a baseline level of p-eIF4E.
-
Key Signaling Pathway & Experimental Workflow
Diagram: this compound's Effect on the eIF4E Phosphorylation Pathway
Caption: this compound inhibits MNK1/2, thereby blocking the phosphorylation of eIF4E at Ser209.
Protocol 1: Western Blot for p-eIF4E (Ser209) Detection
This protocol provides a general framework for assessing p-eIF4E levels via Western blotting. Optimization may be required for specific cell lines and experimental conditions.
1. Sample Preparation:
-
After treating cells with this compound for the desired duration, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein lysates on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-eIF4E (Ser209) overnight at 4°C with gentle agitation. (e.g., Cell Signaling Technology #9741).[11]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total eIF4E or a loading control protein (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software. The level of p-eIF4E should be expressed as a ratio relative to total eIF4E or the loading control.
Diagram: Western Blot Workflow for p-eIF4E Analysis
Caption: A standard workflow for the detection of phosphorylated eIF4E using Western blot.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. fortunejournals.com [fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Facebook [cancer.gov]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Phosphorylation of Eukaryotic Translation Initiation Factor 4E Is Critical for Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Eukaryotic Initiation Factor 4E (eIF4E) Phosphorylation by Mitogen-Activated Protein Kinase Occurs through Modulation of Mnk1-eIF4G Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Tinodasertib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Tinodasertib. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in their results.
Troubleshooting Guides
This section addresses broader experimental inconsistencies in a question-and-answer format.
Question: We are observing significant variability in our cell viability (IC50) data across different experiments. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values for this compound can arise from several factors. Here is a systematic guide to troubleshoot this issue:
-
Cell Line and Passage Number:
-
Issue: Different cell lines exhibit varying sensitivity to this compound. Genetic drift can occur with high passage numbers, altering the cellular response.
-
Solution: Ensure you are using the same cell line and a consistent, low passage number for all related experiments. If possible, perform cell line authentication to confirm identity.
-
-
Cell Seeding Density and Confluence:
-
Issue: The MAPK signaling pathway, which is upstream of MNK1/2, can be influenced by cell confluence.[1][2] Densely seeded or confluent cultures may respond differently to this compound compared to sparsely seeded cultures.
-
Solution: Standardize your cell seeding density to ensure a consistent level of confluence (e.g., 70-80%) at the time of data collection. Avoid letting cells become fully confluent.
-
-
Assay Type and Duration:
-
Issue: Different viability assays (e.g., MTT, CellTiter-Glo®, resazurin) measure different cellular parameters (metabolic activity, ATP levels, etc.) and can yield different IC50 values. The duration of drug exposure will also significantly impact the IC50 value.
-
Solution: Use the same viability assay and a consistent incubation time for all comparative experiments. Be aware that longer exposure times may lead to lower IC50 values.
-
-
This compound Stock Solution and Stability:
-
Issue: this compound is typically dissolved in DMSO. Improper storage can lead to degradation or precipitation, affecting its effective concentration. While many compounds are stable in DMSO for extended periods when stored correctly, repeated freeze-thaw cycles should be avoided.[3][4][5]
-
Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO. Aliquot the stock into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and vortex gently.
-
Question: The levels of phosphorylated eIF4E (p-eIF4E) are inconsistent in our Western blots after this compound treatment. What could be causing this?
Answer:
Detecting changes in phosphoproteins like p-eIF4E requires careful optimization. Here are key areas to troubleshoot:
-
Sample Preparation:
-
Issue: Phosphatases in the cell lysate can dephosphorylate p-eIF4E, leading to an underestimation of its levels. Protein degradation can also occur.
-
Solution: Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Western Blot Protocol:
-
Issue: Non-specific antibody binding can lead to high background and obscure the specific signal. The choice of blocking buffer is critical for phospho-antibodies.
-
Solution:
-
Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent. Avoid using milk, as it contains phosphoproteins (casein) that can increase background.
-
Antibody Incubation: Optimize the primary antibody concentration. A high concentration can lead to non-specific bands. Incubate overnight at 4°C to enhance specific signal.
-
Washing: Increase the number and duration of washes with TBST to reduce background.
-
-
-
Delayed Pharmacodynamic Effect:
-
Issue: Studies have shown a delayed pharmacodynamic effect of this compound in human peripheral blood mononuclear cells (PBMCs), with significant p-eIF4E inhibition observed only after 24 hours, in contrast to the rapid inhibition seen in preclinical models.[6][7][8][9]
-
Solution: If working with human PBMCs or similar primary cells, consider extending your time-course experiments to 24 hours or longer to capture the delayed inhibitory effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[10] By inhibiting MNK1/2, this compound prevents the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at serine 209. Phosphorylated eIF4E is crucial for the translation of mRNAs involved in tumor growth and proliferation.
Q2: What are the typical IC50 values for this compound?
A2: The IC50 values for this compound vary depending on the assay. In biochemical assays, the IC50 is 64 nM for MNK1 and 86 nM for MNK2.[6][11] In cellular assays measuring the inhibition of p-eIF4E, the IC50 is approximately 0.8 µM in K562-eIF4E cells and 1.7 µM in human PBMCs.[8][11] Anti-proliferative IC50 values in various cancer cell lines are generally in the micromolar range.
Q3: Are there any known off-target effects of this compound?
A3: this compound is highly selective for MNK1 and MNK2. In a screen against 414 kinases, only 38 were inhibited by more than 50% at a 10 µM concentration. The next most potently inhibited kinase after MNK1/2 was receptor-interacting serine/threonine kinase 2 (RIPK2), with an IC50 of 610 nM.[11]
Q4: Can cell synchronization improve the consistency of my results?
A4: Yes, particularly if you are studying cell cycle-dependent effects of this compound. Since the MAPK pathway and protein translation are linked to the cell cycle, synchronizing your cells can reduce variability. Common methods include serum starvation for G0/G1 arrest or using chemical inhibitors like nocodazole for G2/M arrest.
Data Presentation
Table 1: this compound IC50 Values
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| MNK1 (in vitro kinase assay) | Recombinant Human Protein | 64 nM | [6][11] |
| MNK2 (in vitro kinase assay) | Recombinant Human Protein | 86 nM | [6][11] |
| p-eIF4E Inhibition | K562-eIF4E Cells | 0.8 µM | [8][11] |
| p-eIF4E Inhibition | Human PBMCs | 1.7 µM | [8][11] |
| p-eIF4E Inhibition | HeLa Cells | 321 nM | |
| Anti-proliferative Activity | SU-DHL-6 Cells | 1.71 µM | |
| Anti-proliferative Activity | GK-5 Cells | 3.36 µM | |
| Anti-proliferative Activity | MC 116 Cells | 3.70 µM | |
| Anti-proliferative Activity | P3HR-1 Cells | 4.81 µM | |
| Anti-proliferative Activity | DOHH2 Cells | 5.13 µM | |
| Anti-proliferative Activity | MPC-11 Cells | 5.05 µM | |
| Anti-proliferative Activity | Ramos.2G6.4C10 Cells | 6.70 µM | |
| Anti-proliferative Activity | AHH-1 Cells | 9.76 µM | |
| Anti-proliferative Activity | K562 o/e eIF4E Cells | 48.8 µM |
Experimental Protocols
Protocol 1: In Vitro MNK1/2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for screening inhibitors like this compound.
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer.
-
Prepare a solution of the MNK substrate (e.g., a recombinant eIF4E fragment) in 1x Kinase Buffer.
-
Prepare a solution of ATP at a concentration near the Km for MNK1/2.
-
Prepare serial dilutions of this compound in 1x Kinase Buffer with a final DMSO concentration of ≤1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control.
-
Add 2.5 µL of recombinant active MNK1 or MNK2 enzyme to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-eIF4E (Ser209)
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imager.
-
To normalize, strip the membrane and re-probe with an antibody against total eIF4E or a loading control like GAPDH.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Confluence of Vascular Endothelial Cells Induces Cell Cycle Exit by Inhibiting p42/p44 Mitogen-Activated Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Facebook [cancer.gov]
- 11. fortunejournals.com [fortunejournals.com]
Tinodasertib solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Tinodasertib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ETC-206, is a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] Its mechanism of action involves blocking the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a protein that, when phosphorylated, promotes the translation of mRNAs involved in tumor cell proliferation and progression.[2][3][4] By inhibiting MNK1/2, this compound reduces the levels of phosphorylated eIF4E (p-eIF4E), thereby interfering with cap-dependent mRNA translation and exerting its potential antineoplastic activity.[3][5]
Q2: What is the primary solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[6][7] It is advisable to use newly opened or anhydrous DMSO to ensure the best solubility and stability of the compound.
Q3: What are the recommended concentrations for this compound stock solutions?
This compound stock solutions are typically prepared at a concentration of 10 mM in DMSO.[6][7]
Q4: How should this compound stock solutions be stored?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[8] To avoid repeated freeze-thaw cycles, which can affect the stability and solubility of the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[8] For short-term storage of up to one month, 4°C can be considered.[9]
Troubleshooting Guide: this compound Solubility in Cell Culture Media
Q1: I observed precipitation after diluting my this compound DMSO stock solution into cell culture media. What could be the cause?
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its low aqueous solubility.[8] Several factors can contribute to this:
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High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit.
-
High DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration of DMSO in the media can be toxic to cells.[8] Typically, the final DMSO concentration should be kept below 0.1% to 0.5%.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[10]
-
Temperature: A sudden drop in temperature when adding the cold stock solution to warmer media can decrease solubility.
-
pH of the Media: The pH of the cell culture medium can influence the solubility of the compound.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
Here are several steps you can take to prevent precipitation:
-
Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C).
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed media and then add this intermediate dilution to the final culture volume.
-
Increase the Volume of Media: Dispersing the DMSO stock into a larger volume of media can help to keep the compound in solution.
-
Vortexing/Mixing: Immediately after adding the this compound stock solution to the media, ensure rapid and thorough mixing by vortexing or gently pipetting.
-
Check the Final DMSO Concentration: Calculate the final percentage of DMSO in your cell culture medium and ensure it is within a non-toxic range for your specific cell line (generally <0.5%).
Q3: I've tried the above steps, but I still see some precipitation. What else can I do?
If precipitation persists, consider the following advanced troubleshooting steps:
-
Sonication: After dilution, briefly sonicating the media containing this compound can help to redissolve small precipitates.[1] However, be cautious as excessive sonication can degrade media components.
-
Use of a Carrier Protein: In some cases, pre-mixing the this compound stock with a small amount of sterile, purified bovine serum albumin (BSA) solution before adding it to the serum-free media can help to improve solubility.
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test with your specific cell culture medium and the desired final concentrations of this compound to identify the solubility limit.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Observation | Source |
| Stock Solution | DMSO | 10 mM | - | [6][7] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.24 mM) | Clear solution | [1][11] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (12.24 mM) | Clear solution | [1] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (12.24 mM) | Clear solution | [1] |
Note: The in vivo formulations are intended for animal administration and may not be suitable for all cell culture applications. They do, however, illustrate the use of co-solvents to enhance aqueous solubility.
Experimental Protocols
Protocol for Preparing this compound Stock Solution and Diluting in Cell Culture Media
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 408.45 g/mol ).[12]
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Dilution of this compound Stock Solution in Cell Culture Media (Example for a final concentration of 10 µM in 10 mL of media):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 99 µL of pre-warmed (37°C) cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the 99 µL of media to make a 100 µM intermediate dilution. Vortex immediately.
-
Add 1 mL of this 100 µM intermediate dilution to 9 mL of pre-warmed cell culture medium in your culture vessel.
-
Gently swirl the culture vessel to ensure even distribution of the compound. The final concentration will be 10 µM with a final DMSO concentration of 0.1%.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. fortunejournals.com [fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. fortunejournals.com [fortunejournals.com]
- 7. biorxiv.org [biorxiv.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. This compound (ETC-206) | MNK1/2抑制剂 | MCE [medchemexpress.cn]
- 12. This compound - MedChem Express [bioscience.co.uk]
optimizing Tinodasertib concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro use of Tinodasertib (also known as ETC-206). Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] By inhibiting these kinases, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) on serine 209.[3][4] This post-translational modification is crucial for the initiation of cap-dependent mRNA translation of proteins involved in tumor proliferation and progression.[1][3]
Q2: What is a recommended starting concentration range for in vitro studies?
A2: A broad concentration range from 12 nM to 50 µM has been used in initial in vitro studies to determine the IC50 value for the inhibition of eIF4E phosphorylation.[3][5] For cell viability assays, the anti-proliferative IC50 values are generally in the micromolar range, varying by cell line.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare this compound for in vitro experiments?
A3: For in vitro studies, this compound can be prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO).[5][6][7]
Q4: What is the typical incubation time for observing an effect on eIF4E phosphorylation?
A4: A 2-hour incubation period has been shown to be sufficient to observe a concentration-dependent inhibition of eIF4E phosphorylation in cell lines such as K562-eIF4E and primary human peripheral blood mononuclear cells (PBMCs).[3][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells of your microplate. |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes and consider preparing a master mix of the drug dilution to add to the wells. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| No or low inhibitory effect observed | Sub-optimal drug concentration. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 in your specific cell model.[8] |
| Insufficient incubation time. | While 2 hours is a common time point for p-eIF4E inhibition, consider a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal duration for your endpoint. | |
| Cell line resistance. | Some cell lines may be inherently less sensitive to MNK inhibition. Consider using a positive control cell line known to be sensitive to this compound. | |
| Cell death observed at low concentrations | Off-target effects or solvent toxicity. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a vehicle control (DMSO alone) to assess solvent toxicity.[9] |
| Difficulty in detecting p-eIF4E by Western Blot | Low basal levels of p-eIF4E. | Consider stimulating the cells with a growth factor or mitogen known to activate the MAPK pathway to increase the basal level of p-eIF4E before treatment. |
| Poor antibody quality. | Use a well-validated antibody specific for phosphorylated eIF4E (Ser209). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| MNK1 | - | 64 nM | [2][3][10] |
| MNK2 | - | 86 nM | [2][3][10] |
| p-eIF4E Inhibition | K562-eIF4E | 0.8 µM | [3][4][10] |
| p-eIF4E Inhibition | Primary Human PBMCs | 1.7 µM | [3][5] |
Table 2: Anti-proliferative IC50 Values of this compound in Hematological Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| SU-DHL-6 | 1.71 | [2] |
| GK-5 | 3.36 | [2] |
| MC 116 | 3.70 | [2] |
| P3HR-1 | 4.81 | [2] |
| DOHH2 | 5.13 | [2] |
| MPC-11 | 5.05 | [2] |
| Ramos.2G6.4C10 | 6.70 | [2] |
| AHH-1 | 9.76 | [2] |
| K562 o/e eIF4E | 48.8 | [2] |
Experimental Protocols
Protocol 1: Determination of p-eIF4E Inhibition by Western Blot
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 12 nM to 50 µM) and a vehicle control (DMSO) for 2 hours at 37°C.[3][5][7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control like GAPDH should also be used.[3][11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[11]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-eIF4E signal to the total eIF4E signal.[11]
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death. Incubate for the desired treatment duration (e.g., 72 hours).[12]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[12]
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for in vitro concentration optimization.
Caption: Troubleshooting logic for lack of effect.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortunejournals.com [fortunejournals.com]
- 11. fortunejournals.com [fortunejournals.com]
- 12. wjpls.org [wjpls.org]
Tinodasertib Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Tinodasertib (also known as ETC-206 or AUM001) observed in kinase assays. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of known off-target interactions to aid in the design and interpretation of experiments involving this selective MNK1 and MNK2 inhibitor.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the investigation of this compound's kinase selectivity.
Q1: We are observing inhibition of a kinase not previously reported as an off-target of this compound. How can we validate this finding?
A1:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample using methods like LC-MS and NMR. Impurities can lead to misleading results.
-
Orthogonal Assay: Validate the finding using a different kinase assay platform. For instance, if the initial hit was from a luminescence-based assay (e.g., Kinase-Glo®), a fluorescence-based (e.g., Z'-LYTE™) or a direct binding assay could be used for confirmation.
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 value of this compound against the putative off-target kinase. A potent IC50 value would strengthen the finding.
-
Cellular Target Engagement: If possible, assess whether this compound engages the novel target in a cellular context. This can be done by monitoring the phosphorylation of a known substrate of the kinase in cells treated with this compound.
Q2: Our IC50 values for this compound against its primary targets (MNK1/MNK2) are significantly different from the published values.
A2:
-
Assay Conditions: IC50 values are highly dependent on assay conditions. Key parameters to check include:
-
ATP Concentration: The IC50 of ATP-competitive inhibitors like this compound will increase with higher ATP concentrations in the assay. Ensure your ATP concentration is clearly defined and ideally close to the Km of the kinase for ATP.
-
Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and its substrate can influence the measured IC50.
-
Incubation Time: The pre-incubation time of the inhibitor with the kinase and the reaction time can affect the results.
-
-
Reagent Quality: Ensure the kinase enzyme is active and the substrate is of high quality.
-
Buffer Composition: Components in the assay buffer (e.g., detergents, salts) can sometimes interfere with the inhibitor-kinase interaction.
Q3: We are struggling to reconcile the in vitro kinase assay data with the cellular effects of this compound.
A3:
-
Cellular Permeability and Efflux: this compound may have different permeability across the membranes of various cell lines, and it could be a substrate for efflux pumps, leading to lower intracellular concentrations than expected.
-
Off-Target Effects in Cells: A cellular phenotype could be the result of this compound's effect on one or more of its off-target kinases, or a combination of on- and off-target effects.
-
Pathway Compensation: Inhibition of MNK1/2 might trigger compensatory signaling pathways in certain cell types, masking the expected phenotype.
-
Refer to the provided signaling pathway diagram to understand the downstream effects of MNK1/2 inhibition and potential crosstalk with other pathways.
Quantitative Data: this compound Kinase Selectivity
This compound is a potent inhibitor of MNK1 and MNK2. A kinase profiling screen against 414 human kinases identified 38 kinases that were inhibited by more than 50% at a 10 µM concentration of this compound.[1]
Table 1: On-Target and Key Off-Target Inhibition Data for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MNK1 |
| MNK1 | 64 | 1x |
| MNK2 | 86 | 1.34x |
| RIPK2 | 610 | 9.53x |
| Other identified off-targets | IC50 determination for the other 37 kinases that showed >50% inhibition at 10 µM has not been publicly reported in detail. | N/A |
Data sourced from a SelectScreen® kinase profiling study.[1]
Experimental Protocols
The following are generalized protocols for common kinase assay platforms that can be used to assess the selectivity of this compound. The specific conditions for each kinase will need to be optimized.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence is indicative of kinase inhibition.
Materials:
-
Purified kinase
-
Kinase substrate
-
This compound (or other test compound)
-
Kinase-Glo® Reagent
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add the diluted this compound and the kinase to the wells of the assay plate.
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.
Protocol 2: Fluorescence-Based Kinase Assay (e.g., Z'-LYTE™)
This assay format uses a FRET-based peptide substrate. Phosphorylation of the peptide by the kinase prevents cleavage by a development reagent, thus maintaining the FRET signal.
Materials:
-
Purified kinase
-
Z'-LYTE™ FRET-peptide substrate
-
This compound (or other test compound)
-
Z'-LYTE™ Development Reagent
-
Assay buffer
-
Black 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound, kinase, and FRET-peptide substrate to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature.
-
Stop the kinase reaction and initiate the development reaction by adding the Z'-LYTE™ Development Reagent.
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission wavelengths) using a fluorescence plate reader.
-
Calculate the emission ratio and determine the percentage of phosphorylation.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits MNK1/2, preventing eIF4E phosphorylation.
Experimental Workflow for Kinase Selectivity Profiling
Caption: General workflow for determining kinase inhibitor selectivity.
References
Troubleshooting Tinodasertib Western Blot Signals: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of Tinodasertib-treated samples.
Understanding the Mechanism of this compound
This compound is a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2).[1][2] These kinases are the primary mediators of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at the serine 209 residue (Ser209).[3][4] The phosphorylation of eIF4E is crucial for cap-dependent mRNA translation and is often dysregulated in cancer.[3][5][6]
Therefore, the expected outcome of this compound treatment in a Western blot experiment is a decrease in the signal for phosphorylated eIF4E (p-eIF4E) , while the total eIF4E protein levels should remain largely unaffected.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: I treated my cells with this compound, but I see no change in the p-eIF4E signal. What could be the issue?
This is a common issue and can arise from several factors, from the drug's activity to the Western blot protocol itself.
Troubleshooting Steps:
-
Confirm Drug Activity and Treatment Conditions:
-
Drug Concentration: Was the concentration of this compound sufficient to inhibit MNK1/2 in your cell line? The IC50 for p-eIF4E inhibition can vary between cell lines but is generally in the micromolar range.[2][4][5][7][8] Consider performing a dose-response experiment.
-
Treatment Duration: Was the incubation time appropriate? A 2-hour treatment has been shown to be effective in vitro.[7][8] However, optimal timing may vary.
-
-
Check Your Positive and Negative Controls:
-
Untreated Control: Do you see a clear p-eIF4E signal in your untreated or vehicle-treated (e.g., DMSO) sample? If not, the issue lies with the detection of the protein itself (see FAQ 2).
-
Positive Control: If possible, include a positive control lysate from a cell line known to have high p-eIF4E levels.
-
-
Verify Antibody Performance:
-
Primary Antibody: Are you using an antibody specifically validated for detecting p-eIF4E (Ser209)? Check the manufacturer's datasheet for recommended applications and dilutions.
-
Total eIF4E: Always probe a parallel blot or strip and re-probe your current blot for total eIF4E. A stable total eIF4E signal across samples indicates that the lack of change is specific to the phosphorylated form and that protein loading was consistent.
-
-
Review Sample Preparation:
FAQ 2: I'm getting a very weak or no signal for p-eIF4E, even in my untreated control. How can I troubleshoot this?
A weak or absent signal points to a problem with the Western blot procedure or the abundance of the target protein.
Troubleshooting Steps:
-
Optimize Antibody Concentrations:
-
The manufacturer's recommended dilution is a starting point. The optimal concentration may need to be determined empirically.[11][12] Consider performing an antibody titration.
-
A dot blot can be a quick and material-sparing way to determine the optimal primary and secondary antibody concentrations.[13][14]
-
-
Increase Protein Loading:
-
The abundance of p-eIF4E might be low in your specific cell type. Try increasing the amount of total protein loaded per lane. A starting point is often 20-30 µg of whole-cell lysate, but for less abundant or modified proteins, loading up to 100 µg may be necessary.[15]
-
-
Check the Transfer Efficiency:
-
After transfer, stain the membrane with Ponceau S to visualize the transferred proteins and ensure the transfer was even and efficient.[16]
-
For large proteins, consider extending the transfer time or increasing the voltage. Conversely, for smaller proteins, a membrane with a smaller pore size might prevent them from passing through.[17]
-
-
Verify Reagent and Buffer Integrity:
| Parameter | Standard Recommendation | Troubleshooting Action for Weak/No Signal |
| Protein Load | 20-50 µg | Increase to 50-100 µg |
| Primary Antibody Dilution | 1:1000 | Try 1:500 or 1:250 |
| Primary Antibody Incubation | 1-2 hours at RT | Overnight at 4°C[9][12] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | Try a lower dilution (e.g., 1:1000) |
| Exposure Time | 1-5 minutes | Increase exposure time[18] |
Table 1: General Recommendations for Optimizing Western Blot Signal
FAQ 3: My Western blot for p-eIF4E has high background, making it difficult to quantify the effect of this compound. What can I do?
High background can obscure your results and is often caused by non-specific antibody binding.
Troubleshooting Steps:
-
Optimize Blocking Conditions:
-
Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for phospho-antibodies, as milk contains phosphoproteins like casein that can cause background.[10][19][20]
-
Blocking Duration and Temperature: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[10][21]
-
Detergent: Add a small amount of detergent, like 0.05% Tween-20, to your blocking buffer to reduce non-specific binding.[19][21]
-
-
Adjust Antibody Concentrations:
-
High concentrations of either the primary or secondary antibody are a common cause of high background.[19] Try increasing the dilution of both.
-
-
Increase Washing Steps:
-
Check the Membrane:
| Parameter | Potential Cause of High Background | Troubleshooting Action |
| Blocking | Insufficient blocking time or inappropriate blocking agent. | Increase blocking time to 2 hours at RT or overnight at 4°C. Switch from milk to 3-5% BSA.[21][22] |
| Primary Antibody | Concentration too high. | Increase dilution (e.g., from 1:1000 to 1:2000 or 1:5000). |
| Secondary Antibody | Concentration too high or cross-reactivity. | Increase dilution. Run a control with only the secondary antibody to check for non-specific binding.[10] |
| Washing | Insufficient washing. | Increase number of washes (4-5 times) and duration (5-10 mins each).[21] |
| Membrane | Membrane allowed to dry out. | Ensure the membrane remains wet throughout the entire process.[20] |
Table 2: Troubleshooting High Background
FAQ 4: After this compound treatment, I see a decrease in both p-eIF4E and total eIF4E. Is this expected?
This is not the expected outcome. This compound inhibits the phosphorylation of eIF4E but should not affect the total amount of eIF4E protein. A decrease in both suggests a potential experimental artifact.
Troubleshooting Steps:
-
Check for Uneven Protein Loading:
-
The most likely cause is that less total protein was loaded in the lanes corresponding to the this compound-treated samples.
-
Always probe your blot for a loading control protein (e.g., GAPDH, β-actin, or tubulin) whose expression is not expected to change with treatment. The signal for the loading control should be consistent across all lanes.
-
Carefully perform a protein concentration assay (e.g., BCA or Bradford) before loading your samples to ensure equal amounts are loaded.
-
-
Assess Cell Viability:
-
At very high concentrations or after prolonged exposure, this compound could potentially induce cell death, which might lead to overall protein degradation.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the concentrations and duration of your this compound treatment are not causing significant cytotoxicity.
-
-
Stripping and Re-probing:
-
If you are stripping your membrane to probe for total eIF4E after p-eIF4E, ensure the stripping procedure is not removing too much protein. You can check this by staining with Ponceau S after stripping.
-
Experimental Protocols
Key Western Blot Protocol for this compound Analysis
This protocol provides a general framework. Optimization for specific antibodies and cell lines is recommended.
-
Sample Preparation:
-
After treating cells with this compound or vehicle, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[7][23]
-
Incubate the membrane with the primary antibody (e.g., anti-p-eIF4E Ser209) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation. A common starting dilution is 1:1000.[7][23]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:2000) for 1 hour at room temperature.[7][23]
-
Wash the membrane three times for 10 minutes each in TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
If necessary, strip the membrane using a commercial stripping buffer or a mild stripping solution.
-
Confirm removal of the previous antibodies by incubating with ECL and exposing.
-
Re-block the membrane and probe for total eIF4E and/or a loading control.
-
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. fortunejournals.com [fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. arp1.com [arp1.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. sinobiological.com [sinobiological.com]
- 20. clyte.tech [clyte.tech]
- 21. arp1.com [arp1.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Understanding Variability in Tinodasertib IC50 Values
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the variability in Tinodasertib (also known as ETC-206 and AUM001) IC50 values. It includes troubleshooting guides, FAQs, detailed experimental protocols, and data summaries to assist in obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] MNK1 and MNK2 are key downstream effectors of the MAPK signaling pathway and are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[3][4][5][6][7] By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E, which in turn suppresses the translation of a subset of mRNAs involved in tumor growth, survival, and proliferation.[2]
Q2: Why do I see a wide range of IC50 values for this compound in different studies and even within my own experiments?
A2: Variability in IC50 values is a common issue in cell-based assays and can be attributed to a multitude of factors. These can be broadly categorized as biological and methodological. Biological factors include the intrinsic sensitivity of the cancer cell line, cell line heterogeneity, passage number, and cell health. Methodological factors encompass the choice of cell viability assay, drug exposure time, cell seeding density, serum concentration in the culture medium, and the specific protocol followed.[8] Even minor variations in these parameters can lead to significant differences in the observed IC50 values.
Q3: What are the reported IC50 values for this compound?
A3: The IC50 values for this compound vary depending on the target and the experimental system. For its primary targets, the reported IC50 values are in the nanomolar range:
In cellular assays, the IC50 values for inhibiting the phosphorylation of eIF4E are in the sub-micromolar to micromolar range:
The anti-proliferative IC50 values in cancer cell lines are generally in the micromolar range. A study screening this compound against a panel of 71 tumor and non-cancerous human cell lines found that the cellular IC50 values were mostly in the 10-45 µM range.[2] Specific examples for some hematological cancer cell lines are provided in the data presentation section.
Data Presentation: this compound IC50 Values
The following table summarizes a selection of reported anti-proliferative IC50 values for this compound in various cancer cell lines. It is important to note that these values were determined using different experimental conditions, which contributes to the observed variability.
| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Reference |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 1.71 | CellTiter-Glo | --INVALID-LINK-- |
| GK-5 | T-cell Lymphoma | 3.36 | CellTiter-Glo | --INVALID-LINK-- |
| MC 116 | B-cell Lymphoma | 3.70 | CellTiter-Glo | --INVALID-LINK-- |
| P3HR-1 | Burkitt's Lymphoma | 4.81 | CellTiter-Glo | --INVALID-LINK-- |
| DOHH2 | Follicular Lymphoma | 5.13 | CellTiter-Glo | --INVALID-LINK-- |
| MPC-11 | Multiple Myeloma | 5.05 | CellTiter-Glo | --INVALID-LINK-- |
| Ramos.2G6.4C10 | Burkitt's Lymphoma | 6.70 | CellTiter-Glo | --INVALID-LINK-- |
| AHH-1 | T-cell Lymphoma | 9.76 | CellTiter-Glo | --INVALID-LINK-- |
| K562 o/e eIF4E | Chronic Myeloid Leukemia | 48.8 | CellTiter-Glo | --INVALID-LINK-- |
| General Screen | Various Cancers | 10-45 | CellTiter-Glo | --INVALID-LINK-- |
Note: The data from the screen of 71 cell lines is mentioned in the cited publication's supplementary data (S2 Table), which may need to be accessed for a comprehensive list.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for IC50 Determination.
Troubleshooting Guide
This section addresses common issues encountered during IC50 determination for this compound and provides potential solutions.
Problem 1: High variability in IC50 values between replicate experiments.
-
Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps to prevent cell settling. Calibrate your pipettes regularly.
-
-
Potential Cause 2: Variation in Drug Dilution.
-
Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Potential Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Potential Cause 4: Cell Passage Number and Health.
-
Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of seeding.
-
Problem 2: IC50 value is significantly different from published data.
-
Potential Cause 1: Different Experimental Protocols.
-
Solution: Carefully compare your protocol with the one used in the publication. Pay close attention to the cell viability assay used (e.g., MTT vs. CellTiter-Glo), drug incubation time, cell seeding density, and the composition of the culture medium (especially the serum percentage).[8]
-
-
Potential Cause 2: Cell Line Authenticity and Genetic Drift.
-
Solution: Obtain cell lines from a reputable cell bank and perform regular cell line authentication (e.g., short tandem repeat profiling). Genetic drift can occur over time in continuous culture, leading to changes in drug sensitivity.
-
-
Potential Cause 3: Purity and Stability of this compound.
-
Solution: Ensure the purity of your this compound compound. Store the compound as recommended by the supplier to prevent degradation.
-
Problem 3: Dose-response curve does not have a sigmoidal shape or does not reach 50% inhibition.
-
Potential Cause 1: Inappropriate Drug Concentration Range.
-
Solution: Perform a broader range of drug concentrations in a pilot experiment to determine the optimal range for generating a complete dose-response curve.
-
-
Potential Cause 2: Drug Insolubility.
-
Solution: Check the solubility of this compound in your culture medium. If precipitation is observed at higher concentrations, consider using a different solvent or a lower starting concentration.
-
-
Potential Cause 3: Low Potency in the Chosen Cell Line.
-
Solution: In some cell lines, this compound may have low anti-proliferative activity, resulting in an IC50 value higher than the highest tested concentration.[2] In such cases, report the IC50 as greater than the highest concentration tested.
-
Problem 4: High background signal in the cell viability assay.
-
Potential Cause 1 (CellTiter-Glo): Contamination of Reagents with ATP.
-
Solution: Use sterile techniques when handling the CellTiter-Glo reagent. Avoid touching the inside of the bottle or cap.
-
-
Potential Cause 2 (MTT): Phenol Red Interference.
-
Solution: Use a culture medium without phenol red, as it can interfere with the absorbance reading. If this is not possible, ensure that the background absorbance from the medium is subtracted from all readings.
-
-
Potential Cause 3: Microbial Contamination.
-
Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination, which can affect the assay results.
-
Detailed Experimental Protocols
The following are generalized protocols for determining the IC50 of this compound using two common cell viability assays. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10][11][12][13][14]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cells to the desired seeding density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 2,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium. A common starting concentration is 100 µM, with 2- to 3-fold serial dilutions.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired drug exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[1][15][16]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Clear, flat-bottomed 96-well plates
-
MTT solution (e.g., 5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the CellTiter-Glo® assay, using a clear 96-well plate.
-
-
Drug Treatment:
-
Follow the same procedure as for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
After the drug incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate spectrophotometer. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average background absorbance (from wells with medium and MTT but no cells) from all experimental readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mnk kinase pathway: Cellular functions and biological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 细胞计数与健康状况分析 [sigmaaldrich.com]
Technical Support Center: Tinodasertib In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Tinodasertib in animal models. The information is compiled from preclinical and early-phase clinical studies to address potential issues and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2)[1][2]. These kinases are responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209[3][4]. This phosphorylation is a critical step in the translation of mRNAs involved in cell growth and proliferation. By inhibiting MNK1/2, this compound downregulates the phosphorylation of eIF4E, thereby interfering with the translation of oncogenic proteins[2][5].
Q2: What is the reported safety profile of this compound in animal models?
A2: Preclinical studies have consistently reported that this compound is safe and well-tolerated in animal models[1][6]. Notably, studies in mice have not observed any dose-limiting toxicities[1][6]. In one study, mice treated with a high dose of 100 mg/kg of a potent MNK inhibitor for 16 weeks showed no adverse effects[5]. Furthermore, MNK1/2 knockout mice are reported to be healthy and viable, suggesting a favorable safety profile for inhibitors of this pathway[4][6][7].
Q3: Has a Maximum Tolerated Dose (MTD) for this compound been established in animal models?
A3: The available literature from preclinical studies does not specify a definitive Maximum Tolerated Dose (MTD) for this compound in common animal models like mice. Clinical trials in human patients have also reported that the MTD has not been reached at the doses tested[6][7].
Q4: What are the expected pharmacokinetic properties of this compound in mice?
A4: this compound exhibits a linear dose-exposure relationship in mice[1][8]. Following oral administration, it is rapidly absorbed, with maximal inhibition of its target, phospho-eIF4E, observed between 1-2 hours post-dose in various tissues[1][8].
Q5: What is the recommended vehicle for administering this compound to animals?
A5: For oral administration in animal studies, this compound has been successfully formulated in a suspension of sodium carboxymethyl cellulose (Na-CMC) containing 0.5% Tween® 80[1][8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Adverse Events (e.g., weight loss, lethargy) | Although this compound is reported to be well-tolerated, individual animal responses can vary. High doses or specific animal model sensitivities could play a role. | - Immediately reduce the dosage or temporarily halt administration. - Monitor the animals closely for recovery. - If adverse events persist, consider a dose de-escalation study to determine a better-tolerated dose for your specific model. - Ensure the formulation is prepared correctly and is homogenous. |
| Lack of Efficacy (No tumor growth inhibition) | Suboptimal dosage, leading to insufficient target engagement. | - Verify the dose-response relationship in your model. A dose of at least 12.5 mg/kg has been shown to significantly inhibit the target in mice[1][9]. - Confirm target engagement by measuring the levels of phosphorylated eIF4E in tumor tissue or surrogate tissues like skin or peripheral blood mononuclear cells (PBMCs) via Western blot or other methods[1]. |
| Variability in Experimental Results | Inconsistent drug formulation or administration. | - Ensure the this compound suspension is homogenous before each administration by vortexing and sonicating[1][8]. - Use precise oral gavage techniques to ensure accurate dosing. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Target Inhibition of this compound in Mice
| Animal Model | Dose (Oral) | Target Inhibition (p-eIF4E) | Tissue | Time of Max Inhibition | Reference |
| ICR Mice | 1-200 mg/kg | Dose-dependent; ~70% at 200 mg/kg | PBMCs | 1-2 hours | [1][8] |
| ICR Mice | ~12.5 mg/kg | Significant inhibition | Skin, Hair Follicles, Spleen | 1-2 hours | [8] |
| SCID Mice | 12.5-200 mg/kg | ~70-75% at 12.5 mg/kg; ~90% at 200 mg/kg | Tumor, Skin | 1-2 hours | [1] |
| SCID Mice | ~12.5 mg/kg | ≥70% | Tumor, Normal Tissues | 1-2 hours | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Preparation of Vehicle: Prepare a solution of 0.5% (w/v) sodium carboxymethyl cellulose (Na-CMC) containing 0.5% (v/v) Tween® 80 in sterile water.
-
Formulation of this compound Suspension:
-
Administration:
Protocol 2: Assessment of Target Engagement (p-eIF4E Inhibition) by Western Blot
-
Tissue Collection and Lysis:
-
Collect tumor and/or surrogate tissues (e.g., skin, PBMCs) at predetermined time points after this compound administration.
-
Homogenize the tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1].
-
-
Protein Quantification:
-
Determine the protein concentration of the tissue lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E. A loading control like GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
Quantify the band intensities for phospho-eIF4E, total eIF4E, and the loading control.
-
Normalize the phospho-eIF4E signal to total eIF4E and the loading control to determine the relative inhibition of target phosphorylation compared to vehicle-treated controls.
-
Visualizations
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disabling MNK protein kinases promotes oxidative metabolism and protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Safety, tolerability, and preliminary efficacy of this compound as a monotherapy or in combination with pembrolizumab or irinotecan in metastatic colorectal cancer: Interim results from a phase II open-label, dose-finding, run-in and cohort expansion study. - ASCO [asco.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
unexpected phenotypes with Tinodasertib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinodasertib (also known as ETC-206).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1 and MNK2).[1][2] MNK1/2 are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) on Serine 209.[3][4] By inhibiting MNK1/2, this compound blocks this phosphorylation event, which is crucial for the translation of specific mRNAs involved in tumor growth, proliferation, and survival.[1][5]
Figure 1. Canonical signaling pathway of this compound.
Q2: What are the expected on-target effects and potencies of this compound?
The primary on-target effect is the dose-dependent inhibition of eIF4E phosphorylation at Serine 209.[3] This leads to anti-proliferative effects in various cancer cell lines. The potency of this compound has been characterized in enzymatic and cell-based assays.
| Target/Process | Assay Type | IC₅₀ Value | Reference |
| MNK1 | Enzymatic Assay | 64 nM | [6][7] |
| MNK2 | Enzymatic Assay | 86 nM | [6][7] |
| eIF4E Phosphorylation | K562-eIF4E Cells | 0.8 µM (800 nM) | [3][7] |
| eIF4E Phosphorylation | Human PBMCs | 1.7 µM (1700 nM) | [4] |
| Anti-Proliferation (Various Hematological Cancer Lines) | Cell Viability Assay | 1.71 - 48.8 µM | [6] |
Table 1. In Vitro Potency of this compound.
Q3: Unexpected Phenotype: this compound treatment is sensitizing our multidrug-resistant (MDR) cancer cell line to chemotherapy. Is this an expected on-target effect?
This is a documented, yet unexpected, off-target effect. This compound has been shown to reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporter ABCG2.[2][8] This effect is independent of its MNK1/2 inhibitory activity. This compound directly inhibits the ATPase function of the ABCG2 transporter, preventing the efflux of chemotherapeutic drugs from the cancer cell.[2][8]
Figure 2. Off-target inhibition of ABCG2 transporter by this compound.
Q4: Unexpected Phenotype: We are observing a delayed inhibition of p-eIF4E in our human-derived cells compared to what has been published in mouse models. Why might this be?
This is a key translational observation. In mouse models, a single oral dose leads to rapid (1-2 hours) and significant inhibition of p-eIF4E in tumors and normal tissues.[3][7] However, in a Phase 1 study with human healthy volunteers, single oral doses did not show significant p-eIF4E inhibition in Peripheral Blood Mononuclear Cells (PBMCs) until 24 hours post-dose.[3] The reason for this delayed pharmacodynamic (PD) effect in humans is not fully elucidated but may involve a complex MNK-eIF4E feedback mechanism with contributions from the PI3K and mTOR pathways.[4][5] Researchers should consider extended time points (≥24 hours) when assessing on-target PD effects in human cells or clinical samples.
Q5: Are there any known off-target kinases for this compound?
Yes. A kinase screen of 414 human kinases was performed. While this compound is most active against MNK1 and MNK2, some off-target activity was noted at higher concentrations.[4]
| Kinase | IC₅₀ (nM) | Selectivity (vs. MNK1) | Reference |
| MNK1 (On-Target) | 64 | - | [4] |
| MNK2 (On-Target) | 86 | 1.3x | [4] |
| RIPK2 | 610 | 9.5x | [4] |
| 36 other kinases | >610 | >9.5x | [4] |
Table 2. Kinase Selectivity Profile of this compound.
Q6: What adverse events have been observed in clinical trials with this compound?
This compound has been found to be safe and well-tolerated in both healthy volunteers and cancer patients.[5][9] In a Phase II study for metastatic colorectal cancer, no dose-limiting toxicities (DLTs) were observed, and no Grade 3 or higher adverse events were attributed to this compound monotherapy.[9]
| Adverse Event Category | Grade | Attribution | Note | Reference |
| Gastrointestinal Issues | 1-2 | Treatment-Related | Most common adverse events | [9] |
| Various | 3 | Related to Irinotecan (combination therapy) | 2 of 22 patients | [9] |
| Various | 3-5 | Attributed to this compound | None Observed | [9] |
Table 3. Summary of Clinical Adverse Events with this compound.
Troubleshooting Guides
Issue 1: My cancer cell line, which has low eIF4E expression/phosphorylation, is still showing a response to this compound.
This phenotype may not be driven by the canonical MNK-eIF4E pathway.
Possible Cause: An off-target effect, such as the inhibition of the ABCG2 drug transporter, may be responsible. This is particularly relevant if your cell line is known to be multidrug-resistant or if you are co-administering another compound that is an ABCG2 substrate.
Troubleshooting Steps:
-
Assess ABCG2 Expression: Check if your cell line expresses the ABCG2 transporter using Western Blot or flow cytometry.
-
Test for Reversal of Resistance: Perform a cell viability assay (e.g., MTT) comparing the cytotoxicity of a known ABCG2 substrate (like Mitoxantrone or Topotecan) with and without the addition of this compound. A significant increase in cytotoxicity in the presence of this compound suggests ABCG2 inhibition.[2]
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Measure ATPase Activity: If possible, use a purified ABCG2 membrane preparation to directly measure the effect of this compound on ATPase activity. A dose-dependent inhibition confirms direct interaction.[8]
| Experiment | Positive Result Indicating ABCG2 Inhibition | Reference |
| Cell Viability (MTT) | Significant reduction in IC₅₀ of an ABCG2 substrate drug (e.g., Mitoxantrone) when co-administered with this compound. | [2] |
| ATPase Assay | Dose-dependent inhibition of ABCG2's ATP hydrolysis. The reported IC₅₀ for this effect is approximately 2 µM. | [8] |
Table 4. Experimental Validation of this compound's Effect on ABCG2.
Issue 2: We are not seeing significant tumor growth inhibition with this compound as a monotherapy in our xenograft model.
This observation is consistent with published preclinical data.
Expected Outcome: In a K562 xenograft mouse model, this compound administered alone (up to 100 mg/kg) only produced a maximum tumor growth inhibition (TGI) of 23%, which was not sufficient to impede overall tumor growth.[6]
Recommendation: Consider combination therapies. The anti-tumor effect of this compound is significantly enhanced when combined with other agents. For example, in the same K562 model, combining this compound with the BCR-ABL inhibitor Dasatinib resulted in complete tumor regression in a significant number of animals.[6]
Issue 3: How can I confirm if an observed phenotype is due to on-target MNK1/2 inhibition or an off-target mechanism?
A systematic workflow can help dissect the mechanism of action.
Figure 3. Workflow to distinguish on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF4E (p-eIF4E) Inhibition
This protocol is used to verify the on-target activity of this compound.
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Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for the desired time (e.g., 2 hours for mouse cells, 24 hours for human cells).
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Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and run until adequate separation is achieved.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system.
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Analysis: Quantify band intensity using software like ImageJ. Normalize p-eIF4E levels to total eIF4E and the loading control.
Protocol 2: Cell Viability (MTT) Assay for Reversal of MDR
This protocol assesses if this compound can sensitize MDR cells to chemotherapy.
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Cell Plating: Seed ABCG2-overexpressing cells and their parental (non-resistant) counterparts in 96-well plates.
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Drug Preparation: Prepare serial dilutions of an ABCG2 substrate drug (e.g., Mitoxantrone). For each concentration, prepare two sets: one with the drug alone and one with the drug plus a fixed, non-toxic concentration of this compound (e.g., 1-3 µM).
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Treatment: Add the drug solutions to the cells and incubate for 72 hours.
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MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
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Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves and determine the IC₅₀ values. A significant decrease in the IC₅₀ for the chemotherapy agent in the presence of this compound in the resistant line (but not the parental line) indicates reversal of resistance.[2]
References
- 1. Facebook [cancer.gov]
- 2. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. fortunejournals.com [fortunejournals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming ABCG2-Mediated Resistance to Tinodasertib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ABCG2-mediated resistance to Tinodasertib in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of our chemotherapeutic drug in our ABCG2-overexpressing cancer cell line, even in the presence of this compound. What could be the issue?
A1: Several factors could contribute to this observation:
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Suboptimal this compound Concentration: Ensure you are using a concentration of this compound sufficient to inhibit ABCG2. Studies have shown that this compound reverses ABCG2-mediated multidrug resistance (MDR) in a concentration-dependent manner.[1][2][3] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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Incorrect Combination Treatment Schedule: The timing of drug administration is crucial. Co-administration of this compound with the ABCG2 substrate chemotherapeutic is generally recommended to ensure the inhibitor is present to block the efflux pump when the chemotherapeutic agent enters the cell.
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Alternative Resistance Mechanisms: While ABCG2 is a major contributor to MDR, other resistance mechanisms may be at play in your cell line.[4][5] These could include the expression of other ABC transporters (like ABCB1 or ABCC1), alterations in drug target proteins, or activation of alternative survival pathways.[6] Consider performing a broader molecular characterization of your resistant cell line.
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Cell Line Integrity: Verify the identity and characteristics of your cell line. Genetic drift or contamination could alter its response to drugs.
Q2: How can we confirm that the resistance we are observing is indeed mediated by ABCG2?
A2: You can employ several experimental approaches to validate the role of ABCG2 in the observed drug resistance:
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Gene Knockout/Knockdown: Use CRISPR-Cas9 or shRNA to knock out or knock down the ABCG2 gene in your resistant cell line. A significant increase in sensitivity to the chemotherapeutic drug in the absence of functional ABCG2 would confirm its role in resistance.[1]
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Flow Cytometry-Based Efflux Assays: Utilize fluorescent substrates of ABCG2, such as Hoechst 33342 or Rhodamine 123, to measure the pump's activity. In ABCG2-overexpressing cells, you will observe lower intracellular fluorescence due to active efflux. This efflux can be inhibited by known ABCG2 inhibitors, including this compound.
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Western Blotting and Immunofluorescence: Confirm the overexpression of the ABCG2 protein in your resistant cell line compared to its parental, sensitive counterpart.[7] Immunofluorescence can further be used to verify the localization of ABCG2 to the plasma membrane.[7]
Q3: What is the underlying mechanism by which this compound overcomes ABCG2-mediated resistance?
A3: this compound reverses ABCG2-mediated multidrug resistance by directly inhibiting the transporter's function.[1][2][3][7] The primary mechanism is the inhibition of the ATPase activity of ABCG2.[1][7] ABCG2 is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to efflux substrates out of the cell.[8] By binding to the transporter, this compound prevents this ATP hydrolysis, effectively blocking the pump's ability to transport chemotherapeutic drugs out of the cancer cell.[1][2][7] This leads to increased intracellular accumulation of the chemotherapeutic agent, restoring its cytotoxic effect. Importantly, studies have shown that this compound does not alter the total protein levels or the subcellular localization of ABCG2.[1][7]
Q4: We are not seeing a change in ABCG2 protein expression after this compound treatment. Is this expected?
A4: Yes, this is the expected outcome. Mechanistic studies have demonstrated that this compound's action is not at the level of protein expression.[1][7] Western blot and immunofluorescence analyses have shown no change in the total ABCG2 protein levels or its localization at the cell membrane following this compound treatment.[1][7] The drug functions by directly inhibiting the pump's activity, not by downregulating its expression.
Troubleshooting Guides
Problem: Inconsistent results in chemosensitivity assays with this compound.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. High confluency can affect drug sensitivity. |
| Drug Stability | Prepare fresh solutions of this compound and the chemotherapeutic agent for each experiment. Some compounds may be unstable in solution over time. |
| Assay Duration | Ensure the assay duration is appropriate for the doubling time of your cell line and the mechanism of action of the chemotherapeutic drug. |
| Plate Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation, leading to variability. Fill the outer wells with sterile PBS or media. |
| Serum Concentration | Variations in serum concentration in the culture medium can affect drug availability and cell growth. Maintain a consistent serum percentage across all experiments. |
Problem: Difficulty in interpreting ATPase activity assay results.
| Potential Cause | Troubleshooting Step |
| Impure ABCG2 Protein | Use highly purified ABCG2 protein for the assay to minimize background ATPase activity from contaminants. |
| Suboptimal Substrate Concentration | Titrate the concentration of the ABCG2 substrate (e.g., sulfasalazine) to determine the concentration that maximally stimulates ATPase activity. |
| Incorrect Buffer Conditions | Ensure the assay buffer has the optimal pH, ionic strength, and magnesium concentration for ABCG2 activity. |
| High Background Signal | Run appropriate controls, including a no-enzyme control and a no-substrate control, to accurately determine the background signal. |
| Inhibitor Precipitation | Visually inspect the assay wells to ensure that this compound or other inhibitors are not precipitating at the concentrations used. |
Quantitative Data Summary
Table 1: Reversal Effect of this compound on ABCG2-Mediated Resistance in Lung Cancer Cells
| Cell Line | Drug | IC50 (µM) without this compound | IC50 (µM) with 0.3 µM this compound | IC50 (µM) with 1 µM this compound | IC50 (µM) with 3 µM this compound | Resistance Fold (Rf) without this compound |
| NCI-H460 | Mitoxantrone | 0.02 ± 0.003 | - | - | - | 1 |
| NCI-H460/TPT10 | Mitoxantrone | 2.28 ± 0.15 | 0.62 ± 0.08 | 0.28 ± 0.04 | 0.24 ± 0.03 | ~114 |
| NCI-H460 | Topotecan | 0.05 ± 0.007 | - | - | - | 1 |
| NCI-H460/TPT10 | Topotecan | 8.3 ± 0.9 | 3.65 ± 0.45 | 1.85 ± 0.23 | 0.85 ± 0.11 | ~166 |
Data adapted from a study on the reversal effect of this compound in lung cancer cells overexpressing ABCG2.[1] The Resistance Fold (Rf) was calculated by dividing the IC50 of the resistant cells by that of the parental cells.
Table 2: Reversal Effect of this compound in HEK293 Cells Transfected with ABCG2
| Cell Line | Drug | IC50 (µM) without this compound | IC50 (µM) with 1 µM this compound | Resistance Fold (Rf) without this compound |
| HEK293/pcDNA3.1 | Doxorubicin | 0.04 ± 0.005 | - | 1 |
| HEK293/ABCG2 | Doxorubicin | 1.2 ± 0.15 | 0.15 ± 0.02 | 30 |
| HEK293/pcDNA3.1 | Topotecan | 0.03 ± 0.004 | - | 1 |
| HEK293/ABCG2 | Topotecan | 0.9 ± 0.11 | 0.12 ± 0.01 | 30 |
This table summarizes the reversal effect of this compound in a gene-transfected cell line model overexpressing the ABCG2 transporter.[1]
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, with or without a fixed concentration of this compound. Include appropriate vehicle controls.
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Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 48-72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Western Blotting for ABCG2 Expression
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[9]
ATPase Activity Assay
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Reaction Setup: In a 96-well plate, combine purified ABCG2 protein with an assay buffer containing ATP and a stimulating substrate (e.g., sulfasalazine).
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Inhibitor Addition: Add varying concentrations of this compound to the wells.
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Incubation: Incubate the reaction mixture at 37°C to allow for ATP hydrolysis.
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Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as a malachite green-based assay.
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Data Analysis: Determine the concentration-dependent inhibition of ABCG2 ATPase activity by this compound and calculate the IC50 value.[1][7]
Visualizations
Caption: Mechanism of this compound in overcoming ABCG2-mediated drug resistance.
Caption: Troubleshooting workflow for investigating ABCG2-mediated resistance.
Caption: Signaling pathways that may regulate ABCG2 expression.
References
- 1. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) [frontiersin.org]
- 3. reversal-of-abcg2-mediated-drug-resistance-by-tinodasertib-etc-206 - Ask this paper | Bohrium [bohrium.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tinodasertib In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with long-term Tinodasertib treatment in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as ETC-206) is a selective, ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are the sole known enzymes that phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[3][4] By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E, which in turn suppresses the translation of a subset of mRNAs involved in cancer cell proliferation, survival, and metastasis.[1][5]
Q2: What are the typical in vitro IC50 values for this compound?
A2: The IC50 values for this compound can vary depending on the target and the cell line used. It is a potent inhibitor of the MNK1 and MNK2 enzymes directly. However, the cellular IC50 for inhibiting the phosphorylation of eIF4E (p-eIF4E) is a more relevant measure of its in vitro activity.
Summary of this compound IC50 Values
| Target | Cell Line/Assay | IC50 | Reference |
|---|---|---|---|
| MNK1 | Kinase Assay | 64 nM | [6] |
| MNK2 | Kinase Assay | 86 nM | [6] |
| p-eIF4E Inhibition | K562-eIF4E cells | 0.8 µM | [6] |
| p-eIF4E Inhibition | Primary human PBMCs | 1.7 µM |[6] |
Q3: Can long-term treatment with this compound lead to acquired resistance?
A3: While specific studies on acquired resistance to this compound are limited, it is a known phenomenon with kinase inhibitors.[7][8] Prolonged exposure to a targeted therapy can lead to the selection of resistant cell populations. Potential mechanisms of resistance to MNK inhibitors could include upregulation of parallel survival pathways or alterations in the drug target.[3][9]
Q4: What are the potential off-target effects of this compound?
A4: A kinase screen of 414 kinases showed that this compound is highly selective for MNK1 and MNK2.[6] The next most strongly inhibited kinase was RIPK2, with a significantly higher IC50 of 610 nM.[6] However, long-term treatment could potentially lead to unforeseen off-target effects or pathway adaptations. It is crucial to monitor for changes in cell morphology, proliferation rates, and the activation of other signaling pathways during extended in vitro experiments.
Troubleshooting Guide for Long-Term In Vitro Experiments
Issue 1: Diminished Cytotoxic or Anti-Proliferative Effect Over Time
Possible Cause: Development of acquired resistance. Cells may adapt to the continuous presence of this compound by activating compensatory survival pathways.
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure that the this compound stock solution is stable and has not degraded. Prepare fresh dilutions for each experiment.
-
Re-evaluate IC50: Perform a dose-response curve on the long-term treated cells and compare the IC50 value to the parental, untreated cell line. A significant rightward shift in the IC50 curve indicates resistance.
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Analyze Key Signaling Pathways: Use Western blotting to probe for changes in signaling pathways commonly associated with drug resistance. Key pathways to investigate include:
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PI3K/Akt/mTOR pathway: Prolonged treatment with inhibitors of downstream effectors can sometimes lead to feedback activation of upstream kinases like Akt.[9]
-
MAPK/ERK pathway: Check for paradoxical reactivation of ERK signaling.
-
-
Consider Combination Therapy: In resistant cells, consider co-treatment with inhibitors of the identified survival pathways (e.g., a PI3K or mTOR inhibitor) to restore sensitivity.[4]
Experimental Workflow for Investigating Acquired Resistance
References
- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tinodasertib and Tomivosertib (eFT508) for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two prominent MNK1/2 inhibitors, Tinodasertib and Tomivosertib (eFT508). This analysis is based on publicly available experimental data.
Both this compound and Tomivosertib are selective inhibitors of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1/2), key regulators of mRNA translation and protein synthesis involved in tumor progression. Their mechanism of action involves the inhibition of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of translation of several oncogenic proteins. This guide synthesizes available data to draw a comparative picture of their efficacy.
Biochemical and Cellular Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals differences in the biochemical potency of the two compounds. Tomivosertib demonstrates significantly higher potency against both MNK1 and MNK2 in enzymatic assays.
| Compound | Target | IC50 (nM) | Cell-based p-eIF4E Inhibition IC50 |
| This compound | MNK1 | 64 | 800 nM (K562-eIF4E cells) |
| MNK2 | 86 | ||
| Tomivosertib (eFT508) | MNK1 | 1-2.4 | 2-16 nM (Tumor cell lines) |
| MNK2 | 1-2 |
Preclinical Efficacy
In preclinical models, both drugs have demonstrated the ability to inhibit the phosphorylation of eIF4E and affect downstream cellular processes.
This compound: In mouse models, a single oral dose of approximately 12.5 mg/kg of this compound resulted in a rapid (~1-2 hours post-dose) and significant (~70%) inhibition of p-eIF4E in various tissues, including tumors. However, as a monotherapy in a K562 xenograft model, it showed minimal tumor growth inhibition (TGI) of 23% at the highest dose of 100 mg/kg.
Tomivosertib: Tomivosertib has shown anti-proliferative activity against multiple diffuse large B-cell lymphoma (DLBCL) cell lines. In acute myeloid leukemia (AML) cell lines, it effectively blocked eIF4E phosphorylation and suppressed leukemic cell survival and proliferation. Furthermore, preclinical studies have indicated that Tomivosertib can enhance the activity of checkpoint inhibitors by down-regulating multiple checkpoint proteins like PD-1 and PD-L1.
Clinical Efficacy
Clinical trial data for both compounds are available, though from separate studies in different indications, making a direct comparison challenging.
This compound: Interim results from a Phase II study in patients with advanced colorectal cancer (CRC) who had received at least two prior lines of therapy showed that this compound, as a monotherapy or in combination with irinotecan or pembrolizumab, was well-tolerated.
-
Of the 18 evaluable patients, none had an objective response.
-
12 patients (67%) achieved stable disease.
-
The disease control rate was 67%.
-
Progression-free survival (PFS) was 2.99 months.
-
Overall survival (OS) at 52 weeks was 52%.
Tomivosertib (eFT508): Tomivosertib has been evaluated in several clinical trials across different cancer types.
-
In a Phase II study (KICKSTART) for non-small cell lung cancer (NSCLC) in combination with pembrolizumab, the combination showed modest activity but did not meet the prespecified threshold for statistical significance in PFS (HR 0.62, p=0.21). The median PFS was 13.0 weeks for the combination versus 11.7 weeks for the placebo plus pembrolizumab arm.
-
In a Phase II study for patients with various solid tumors who had an insufficient response to single-agent checkpoint inhibitors, the addition of Tomivosertib (200 mg PO BID) to the existing checkpoint inhibitor was well-tolerated and showed clinical activity.
-
Three partial responses were observed in patients with NSCLC, gastric cancer, and renal cancer.
-
In the NSCLC cohort (17 patients), 41% were progression-free for at least 24 weeks.
-
-
A Phase Ib study in patients with refractory metastatic breast cancer demonstrated that Tomivosertib, alone and in combination with paclitaxel, was well-tolerated and effectively inhibited MNK1/2 activity in metastatic breast cancer tissue.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating MNK inhibitors.
A Comparative Guide to Tinodasertib and Other MNK Inhibitors for Researchers
This guide provides a detailed comparison of Tinodasertib (ETC-206) with other prominent MAP kinase-interacting kinase (MNK) inhibitors, Tomivosertib (eFT508) and BAY 1143269. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MNK signaling pathway.
The MNK Signaling Pathway: A Key Target in Oncology
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that are activated by the MAPK pathways, including ERK and p38.[1] A primary and critical substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][2] Upon phosphorylation at Serine 209 by MNKs, eIF4E's oncogenic activity is enhanced, promoting the translation of mRNAs encoding proteins involved in tumor growth, proliferation, and survival.[1][2][3] Elevated levels of phosphorylated eIF4E (p-eIF4E) are associated with poor prognosis in various cancers.[2] Consequently, inhibiting MNK1/2 to block eIF4E phosphorylation presents a promising therapeutic strategy in oncology.[2][4]
References
- 1. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 4. BAY 1143269, a novel MNK1 inhibitor, targets oncogenic protein expression and shows potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of Tinodasertib
This guide provides a comprehensive comparison of the in vivo target engagement of Tinodasertib (also known as ETC-206 and AUM001) with the alternative MNK1/2 inhibitor, Tomivosertib (eFT508). It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical validation of these compounds.
Mechanism of Action: Targeting the MNK-eIF4E Axis
This compound is a selective inhibitor of Mitogen-activated Protein Kinase (MAPK)-Interacting Kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These kinases are key downstream effectors of the MAPK signaling pathway and are solely responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[4][5] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation of proteins involved in tumor growth and proliferation. By inhibiting MNK1 and MNK2, this compound effectively blocks eIF4E phosphorylation, thereby suppressing the translation of oncogenic proteins.[1][6]
The signaling pathway is illustrated below:
In Vivo Target Engagement: A Comparative Analysis
The in vivo efficacy of this compound in engaging its target, MNK1/2, has been demonstrated through the reduction of phosphorylated eIF4E (p-eIF4E) in preclinical mouse models. A key study utilized both ICR and severe combined immunodeficient (SCID) mice bearing K562-eIF4E xenografts to assess the pharmacodynamic (PD) effects of this compound.
Comparative In Vitro Potency
| Compound | Target | IC50 (nM) |
| This compound | MNK1 | 64 |
| MNK2 | 86 | |
| Tomivosertib | MNK1 | 1-2 |
| MNK2 | 1-2 |
Table 1: In vitro inhibitory potency of this compound and Tomivosertib against MNK1 and MNK2.[2][3]
Comparative In Vivo Pharmacodynamics
A direct comparison of in vivo target engagement between this compound and Tomivosertib reveals differences in their effective doses.
| Compound | Animal Model | Dose | p-eIF4E Inhibition |
| This compound | K562-eIF4E Xenograft (SCID mice) | 12.5 mg/kg (oral) | ~70% |
| Tomivosertib | B-cell Lymphoma Xenograft | 1 mg/kg | ~70% |
Table 2: Comparison of in vivo p-eIF4E inhibition by this compound and Tomivosertib in mouse xenograft models.[6]
Single oral doses of approximately 12.5 mg/kg of this compound in mice led to a rapid (~1-2 hours post-dose) and significant (~70%) inhibition of p-eIF4E in both tumor and normal tissues, at a plasma concentration of 8.6 μM.[5][7][8][9] In comparison, a 1 mg/kg dose of Tomivosertib was reported to achieve a similar 70% inhibition of p-eIF4E in a B-cell lymphoma xenograft model.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vivo Xenograft Studies
A common experimental workflow for assessing in vivo target engagement is outlined below.
Animal Models:
-
Female ICR and SCID (6-8 weeks old) mice are commonly used.[2]
-
For tumor models, K562 cells overexpressing eIF4E (K562-eIF4E) are implanted subcutaneously.[2]
Dosing:
-
This compound is administered orally at various doses (e.g., 12.5, 25, 50, 100, 200 mg/kg) to establish a dose-response relationship.[4][10]
-
A vehicle control group is included in all experiments.
Western Blot Analysis for p-eIF4E
Tissue Homogenization and Protein Extraction:
-
Harvested tissues (tumor, skin, peripheral blood mononuclear cells - PBMCs) are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
Immunoblotting:
-
Equal amounts of protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against p-eIF4E (Ser209) and total eIF4E. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Quantification:
-
Densitometry is performed to quantify the band intensities.
-
The ratio of p-eIF4E to total eIF4E is calculated and normalized to the vehicle control group to determine the percentage of inhibition.
Conclusion
The available in vivo data robustly demonstrates that this compound effectively engages its targets, MNK1 and MNK2, leading to a dose-dependent reduction in the phosphorylation of eIF4E in both tumor and surrogate tissues. When compared to the alternative MNK inhibitor Tomivosertib, this compound requires a higher dose to achieve a similar level of in vivo target inhibition in the described preclinical models. This guide provides the necessary data and protocols for researchers to objectively evaluate and compare the in vivo performance of this compound.
References
- 1. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. fortunejournals.com [fortunejournals.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Tinodasertib and Other Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Tinodasertib with other notable kinase inhibitors. The following sections detail the mechanism of action, comparative preclinical efficacy, and experimental protocols for this compound and a selection of MNK and Aurora kinase inhibitors.
This compound (ETC-206) is a selective inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These kinases are key players in the regulation of protein synthesis and are implicated in the development and progression of various cancers.[2][3] This guide will compare this compound primarily with another MNK inhibitor, Tomivosertib (eFT508), and a panel of Aurora kinase inhibitors, a different class of serine/threonine kinase inhibitors crucial for cell division.
Mechanism of Action: The MNK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting MNK1 and MNK2, which in turn prevents the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1] Phosphorylated eIF4E is a critical component of the cap-dependent mRNA translation machinery, which is often dysregulated in cancer, leading to the increased translation of oncogenic proteins.[2][3] By blocking this pathway, this compound can selectively inhibit the proliferation of cancer cells.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Comparative Efficacy: A Look at the Preclinical Data
The following tables summarize the in vitro potency (IC50) of this compound and other selected kinase inhibitors. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a common measure of a drug's potency.
Table 1: Head-to-Head Comparison of MNK Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound (ETC-206) | MNK1 | 64 | Cell-free assay[1] |
| MNK2 | 86 | Cell-free assay[1] | |
| p-eIF4E | 800 | K562-eIF4E cells[1] | |
| Tomivosertib (eFT508) | MNK1 | 2.4 | Cell-free assay[4] |
| MNK2 | 1 | Cell-free assay[4] |
Table 2: Comparative IC50 Values of Selected Aurora Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| Alisertib (MLN8237) | Aurora A | 1.2 | Cell-free assay[5] |
| Aurora A | 6.7 | HCT-116 cells[6] | |
| Aurora B | 1534 | HCT-116 cells[6] | |
| Barasertib (AZD1152) | Aurora B | 0.37 | Cell-free assay (as AZD1152-HQPA)[7][8] |
| Aurora A | 1369 | Cell-free assay (as AZD1152-HQPA)[9] | |
| Danusertib (PHA-739358) | Aurora A | 13 | Cell-free assay[10][11] |
| Aurora B | 79 | Cell-free assay[10][11] | |
| Aurora C | 61 | Cell-free assay[10][11] | |
| AT9283 | Aurora A | 3 (52% inhib.) | Cell-free assay[12] |
| Aurora B | 3 (58% inhib.) | Cell-free assay[12] | |
| JAK2 | 1.2 | Cell-free assay[12] | |
| JAK3 | 1.1 | Cell-free assay[12] | |
| CCT129202 | Aurora A | 42 | Cell-free assay[13][14] |
| Aurora B | 198 | Cell-free assay[13][14] | |
| Aurora C | 227 | Cell-free assay[13][14] |
Experimental Protocols
The following provides a generalized methodology for determining the half-maximal inhibitory concentration (IC50), a key metric in the preclinical evaluation of kinase inhibitors.
IC50 Determination via Cell-Free Kinase Assay
This method assesses the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Detailed Steps:
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Reaction Setup: A reaction mixture is prepared containing the purified target kinase (e.g., MNK1 or Aurora A), a specific substrate for the kinase, and adenosine triphosphate (ATP) to initiate the phosphorylation reaction.
-
Incubation: The various concentrations of the test inhibitor are added to the reaction mixture and incubated for a defined period at a specific temperature to allow the kinase reaction to proceed.
-
Detection: After incubation, the kinase activity is measured. This is often done using a method that quantifies the amount of phosphorylated substrate or the amount of ATP consumed. Luminescence-based or fluorescence-based detection methods are common.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the inhibitor relative to a control with no inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
In Vivo and Clinical Studies
Preclinical in vivo studies in mouse models have shown that this compound can lead to a dose-dependent inhibition of p-eIF4E in tumors and other tissues.[15][16] this compound is currently being evaluated in Phase II clinical trials, both as a monotherapy and in combination with other agents like pembrolizumab or irinotecan for the treatment of metastatic colorectal cancer.[17] Interim results suggest that this compound is well-tolerated with no dose-limiting toxicities observed at the evaluated dose levels.[9]
Conclusion
This compound is a selective MNK1/2 inhibitor with demonstrated preclinical activity. When compared to another clinical-stage MNK inhibitor, Tomivosertib, it shows a different potency profile in cell-free assays. The comparison with Aurora kinase inhibitors highlights the diverse potency and selectivity profiles among different classes of kinase inhibitors. The data presented in this guide, including IC50 values and the underlying signaling pathway, provide a valuable resource for researchers in the field of oncology and drug development to understand the preclinical profile of this compound in the context of other kinase inhibitors. Further clinical investigation will be crucial to fully elucidate its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fortunejournals.com [fortunejournals.com]
- 17. aacrjournals.org [aacrjournals.org]
Tinodasertib: A Comparative Guide to its Specificity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tinodasertib's performance against other kinase inhibitors, supported by experimental data. We delve into its specificity in cell-based assays, offering clearly structured data, detailed experimental protocols, and visualizations of the targeted signaling pathway to inform your research and development efforts.
This compound (ETC-206) is a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), key regulators of mRNA translation and protein synthesis.[1][2] Its primary mechanism of action involves the inhibition of the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent mRNA translation.[1][3] Dysregulation of this pathway is a hallmark of numerous malignancies, making MNK a promising target for cancer therapy.[3][4]
Comparative Kinase Inhibition Profile
To assess the specificity of this compound, its inhibitory activity has been profiled against a broad panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets, MNK1 and MNK2, as well as other kinases, providing a quantitative measure of its selectivity. For comparison, data for other known MNK inhibitors, Tomivosertib (eFT508) and BAY 1143269, are also included where available.
| Kinase Target | This compound (IC50) | Tomivosertib (eFT508) (IC50) | BAY 1143269 (IC50) |
| MNK1 | 64 nM [3][5] | 1-2 nM | 9 nM |
| MNK2 | 86 nM [3][5] | 1-2 nM | - |
| RIPK2 | 610 nM[3] | >10,000 nM | - |
Data for Tomivosertib and BAY 1143269 are sourced from publicly available literature and may have been generated under different experimental conditions.
A screening of this compound against 414 recombinant human kinases demonstrated that at a concentration of 10 µM, only 38 kinases were inhibited by more than 50%.[3] This indicates a favorable selectivity profile for the MNK kinases.
Cell-Based Assay Performance
The cellular activity of this compound is a critical measure of its potential as a therapeutic agent. The following table summarizes its potency in inhibiting the phosphorylation of its direct downstream target, eIF4E, in various cell lines.
| Cell Line | Assay Type | This compound (IC50) |
| K562-eIF4E | p-eIF4E Inhibition | 0.8 µM[3][4] |
| HeLa | p-eIF4E Inhibition | 321 nM[5] |
| SU-DHL-6 | Anti-proliferative | 1.71 µM[5] |
| GK-5 | Anti-proliferative | 3.36 µM[5] |
| MC 116 | Anti-proliferative | 3.70 µM[5] |
Signaling Pathway Visualization
The diagram below illustrates the signaling cascade leading to eIF4E phosphorylation and the point of intervention for this compound.
Caption: The MAPK pathway activates MNK1/2, which in turn phosphorylates eIF4E, promoting the translation of oncogenic proteins. This compound selectively inhibits MNK1/2, blocking this cascade.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key cell-based assays are provided below.
Cellular Phosphorylation Assay (p-eIF4E Inhibition)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Workflow Diagram:
Caption: Workflow for determining the IC50 of p-eIF4E inhibition.
Detailed Protocol:
-
Cell Culture: Culture cells (e.g., K562-eIF4E, HeLa) in appropriate media and conditions until they reach approximately 80% confluency.
-
Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to each well. Agitate the plates on an orbital shaker to ensure complete lysis.
-
Quantification:
-
ELISA: Use a sandwich ELISA kit specific for phosphorylated eIF4E (Ser209) and total eIF4E. Add cell lysates to the coated plates, followed by detection antibodies and substrate. Measure the absorbance or fluorescence using a plate reader.
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-eIF4E and total eIF4E, followed by secondary antibodies. Quantify band intensity using densitometry.
-
-
Data Analysis: Normalize the p-eIF4E signal to the total eIF4E signal. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow Diagram:
Caption: Workflow for determining the anti-proliferative IC50.
Detailed Protocol:
-
Cell Seeding: Seed hematopoietic or other cancer cell lines into 96-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of MNK1 and MNK2 in both biochemical and cell-based assays. Its favorable selectivity profile, coupled with its demonstrated cellular activity in inhibiting eIF4E phosphorylation and cell proliferation, underscores its potential as a targeted therapeutic agent. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic applications of this compound.
References
Tinodasertib: A Comparative Guide to its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Tinodasertib (also known as AUM001 and ETC-206), a selective inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), across various preclinical and clinical cancer models. We delve into its mechanism of action, present comparative efficacy data, and detail the experimental protocols utilized in key studies.
Mechanism of Action: Targeting the Crossroads of Oncogenic Signaling
This compound is a potent, orally available small molecule that selectively inhibits both MNK1 and MNK2.[1][2][3] These kinases are crucial downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways, which are frequently hyperactivated in cancer.[4] The primary oncogenic role of MNK1/2 is mediated through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[1][2][3][4]
Phosphorylated eIF4E (p-eIF4E) plays a pivotal role in the initiation of cap-dependent mRNA translation of a specific subset of mRNAs that are critical for tumor growth, proliferation, and survival.[4][5][6] These mRNAs often possess complex 5' untranslated regions and encode for potent oncoproteins. By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E, thereby downregulating the translation of these key oncogenic drivers.[5][6] This targeted approach is designed to spare the translation of "house-keeping" mRNAs essential for normal cellular function.[6][7]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, both in vitro and in vivo.
In Vitro Activity
In vitro studies have established the potency of this compound in inhibiting MNK1/2 and the subsequent phosphorylation of eIF4E in cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| K562-eIF4E | Chronic Myeloid Leukemia | p-eIF4E Inhibition | 0.8 µM | [1][2][3] |
| Human PBMCs | N/A | p-eIF4E Inhibition | 1.7 µM | [1][2][8] |
Experimental Protocol: In Vitro p-eIF4E Inhibition Assay
-
Cell Culture: K562-eIF4E cells or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Treatment: Cells are treated with a concentration range of this compound (e.g., 12 nM to 50 µM) or vehicle control (DMSO) for a specified duration (e.g., 2 hours).[1][2]
-
Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for p-eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH).
-
Quantification: Densitometry is used to quantify the band intensities. The ratio of p-eIF4E to total eIF4E is calculated and normalized to the vehicle-treated control to determine the percentage of inhibition.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Efficacy in Animal Models
This compound has shown potent and sustained inhibition of p-eIF4E in various tissues in mouse models, which correlates with its anti-tumor activity.
| Animal Model | Cancer Type | Dosage | Route | Key Findings | Citation |
| ICR and SCID Mice | N/A (Pharmacodynamics) | 12.5 mg/kg (single dose) | Oral | ~70% inhibition of p-eIF4E in tumor and normal tissues within 1-2 hours.[1][2][3] | [1][2][3] |
| SCID Mice with K562-eIF4E Xenografts | Chronic Myeloid Leukemia | 12.5 - 200 mg/kg (single dose) | Oral | Dose-dependent inhibition of p-eIF4E in tumors, with ~70-75% inhibition at the lowest dose.[1] | [1] |
| Murine Model of Blast Crisis CML | Chronic Myeloid Leukemia | Not specified | Oral | Tumor regression when combined with dasatinib.[1] | [1] |
Experimental Protocol: In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., SCID mice) are used.[1] All animal studies are conducted in compliance with institutional guidelines (e.g., IACUC).[2][8]
-
Tumor Implantation: Cancer cells (e.g., K562-eIF4E) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses, often formulated in a vehicle like sodium carboxymethyl cellulose with Tween® 80.[8]
-
Pharmacodynamic Analysis: At various time points post-dosing, tumor and surrogate tissues (e.g., skin, PBMCs) are collected.[1][2]
-
Tissue Processing: Tissues are homogenized, and protein is extracted for Western blot analysis to determine the levels of p-eIF4E and total eIF4E.[1]
-
Pharmacokinetic Analysis: Plasma samples are collected to determine the concentration of this compound and correlate it with the pharmacodynamic effects.[1][2]
-
Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition.
Clinical Evaluation of this compound
This compound is currently being evaluated in a Phase II clinical trial (NCT05462236) for the treatment of metastatic colorectal cancer (CRC), both as a monotherapy and in combination with other agents.[7][9]
Phase II Trial in Metastatic Colorectal Cancer (Interim Results)
Interim results from the dose-escalation phase of the study have provided preliminary insights into the safety and efficacy of this compound in heavily pre-treated CRC patients.[6][7]
| Parameter | Monotherapy (n=12) | Combination with Irinotecan (n=4) or Pembrolizumab (n=6) | Total (N=22) | Citation |
| Objective Response Rate | 0% | 0% | 0% | [7] |
| Stable Disease | Not specified | Not specified | 12 patients | [7] |
| Disease Control Rate | Not specified | Not specified | 67% | [7] |
| Progression-Free Survival (Median) | Not specified | Not specified | 2.99 months | [7] |
| Overall Survival (at 52 weeks) | Not specified | Not specified | 52% | [6][7] |
Key Observations from the Clinical Trial:
-
This compound was well-tolerated as both a monotherapy and in combination, with no dose-limiting toxicities observed at the evaluated dose levels (20 to 80 mg on alternate days).[6][7]
-
The observed progression-free survival and overall survival were noted to be prolonged compared to historical controls for this patient population.[6][7]
-
The study is ongoing and continues to enroll patients in the dose-escalation and cohort expansion phases.[6][7][9]
Comparative Efficacy with Other MNK Inhibitors
Several other MNK inhibitors have been evaluated in preclinical and clinical settings. The available data allows for a preliminary comparison of this compound with these agents.
| Compound | Target | Key Preclinical Finding | Clinical Status | Citation |
| This compound (ETC-206) | MNK1/2 | ~70% p-eIF4E inhibition at 12.5 mg/kg in mice.[1][8] | Phase II in metastatic CRC.[7][9] | [1][7][8][9] |
| Tomivosertib (eFT508) | MNK1/2 | 70% p-eIF4E inhibition at 1 mg/kg in a B-cell lymphoma xenograft model.[1][8] | Has been evaluated in Phase II trials, including in combination with PD-1/PD-L1 inhibitors in NSCLC.[1][8] | [1][8] |
| BAY 1143269 | MNK1 | 46% p-eIF4E inhibition at 200 mg/kg in A549 tumors.[1][8] | Preclinical development. | [1][4][8] |
Based on these preclinical findings, this compound appears to be significantly more potent than BAY 1143269 in inhibiting p-eIF4E in vivo.[1][8] While a direct comparison of the dosages between this compound and Tomivosertib is complex due to different models and experimental conditions, both show potent inhibition of the target.
Experimental and Clinical Development Workflow
The evaluation of this compound follows a standard drug development pipeline, from initial discovery and preclinical testing to clinical trials in cancer patients.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Tinodasertib: A Comparative Guide on its Synergistic Effects with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of Tinodasertib, a selective MNK1/2 inhibitor, in combination with chemotherapy agents. By inhibiting the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), this compound targets a key mechanism implicated in tumor progression and chemoresistance, making it a promising candidate for combination therapies.[1][2] This document summarizes available preclinical data, outlines experimental protocols for validation, and visualizes the underlying mechanisms and workflows.
Validated Synergistic Effect of this compound with Dasatinib
Preclinical studies have demonstrated a significant synergistic anti-tumor effect when this compound (formerly known as ETC-206) is combined with the tyrosine kinase inhibitor dasatinib. This combination has shown particular promise in models of blast crisis chronic myeloid leukemia (CML).
In Vivo Efficacy in a K562 Xenograft Model
In a mouse xenograft model using K562 human CML cells, the combination of this compound and a sub-optimal dose of dasatinib resulted in a dose-dependent inhibition of tumor growth, leading to a notable number of tumor-free animals at higher doses of this compound.
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Tumor-Free Animals |
| Vehicle | - | - | 0/8 |
| This compound (ETC-206) alone | 100 mg/kg | 23% | 0/8 |
| Dasatinib alone | 2.5 mg/kg | 88% | 1/8 |
| This compound + Dasatinib | 25 mg/kg + 2.5 mg/kg | Increased TGI (Specific % not reported) | 2/8 |
| This compound + Dasatinib | 50 mg/kg + 2.5 mg/kg | Increased TGI (Specific % not reported) | 5/8 |
| This compound + Dasatinib | 100 mg/kg + 2.5 mg/kg | Increased TGI (Specific % not reported) | 8/8 |
Potential for Synergy with Conventional Chemotherapies
While direct preclinical data on the combination of this compound with conventional chemotherapy agents such as doxorubicin, paclitaxel, and carboplatin are not yet extensively published, the mechanism of action of MNK1/2 inhibitors provides a strong rationale for their potential synergistic effects. Inhibition of eIF4E phosphorylation has been linked to the reversal of chemoresistance.[1][3]
Studies with other MNK inhibitors support this hypothesis:
-
Doxorubicin: The MNK inhibitor cercosporamide has been shown to act synergistically with doxorubicin in cervical cancer cells, leading to increased apoptosis.[4] The rationale is that chemotherapy-induced cellular stress can lead to the phosphorylation of eIF4E as a survival mechanism, which can be abrogated by MNK inhibition.[1][4]
-
Paclitaxel: A phase 1b clinical trial has evaluated the combination of the MNK inhibitor tomivosertib with paclitaxel in patients with refractory metastatic breast cancer, demonstrating the clinical feasibility and safety of this combination.[5] Mechanistically, inhibiting the MNK-eIF4E axis may prevent the translation of proteins involved in resistance to microtubule-targeting agents.
-
Carboplatin: The phosphorylation of eIF4E is implicated in resistance to DNA-damaging agents.[1] By inhibiting this phosphorylation, this compound could potentially sensitize cancer cells to the cytotoxic effects of platinum-based drugs like carboplatin.
Further preclinical studies are warranted to definitively establish and quantify the synergistic potential of this compound with these widely used chemotherapy agents.
Experimental Protocols
Cell Viability and Synergy Assessment (In Vitro)
1. Cell Culture:
-
Cancer cell lines of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and chemotherapy agents (doxorubicin, paclitaxel, carboplatin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions are prepared in culture media to achieve the desired final concentrations.
3. Cell Viability Assay (MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound alone, the chemotherapy agent alone, or the combination of both.
-
After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using either the MTT assay (measuring mitochondrial activity) or the CellTiter-Glo Luminescent Cell Viability Assay (measuring ATP levels).
-
Absorbance or luminescence is measured using a plate reader.
4. Data Analysis and Synergy Determination:
-
The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves using non-linear regression analysis.
-
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
- CI < 1: Synergy
- CI = 1: Additive effect
- CI > 1: Antagonism
In Vivo Xenograft Model for Efficacy Assessment
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Human cancer cells are implanted subcutaneously into the flank of the mice.
2. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
3. Treatment Administration:
-
Mice are randomized into different treatment groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
This compound is typically administered orally, while chemotherapy agents are administered via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Treatment is administered according to a predefined schedule and duration.
4. Efficacy Evaluation:
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
Body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Mechanisms and Workflows
Caption: this compound signaling pathway.
References
- 1. Phosphorylation of eIF4E Confers Resistance to Cellular Stress and DNA-Damaging Agents through an Interaction with 4E-T: A Rationale for Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinodasertib: A Comparative Guide to its Downstream Signaling Effects
Tinodasertib (formerly ETC-206) is a selective, orally available small-molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases represent a critical node in cellular signaling pathways that are frequently dysregulated in cancer, making them an attractive target for therapeutic intervention. This guide provides an objective comparison of this compound's performance with other signaling inhibitors and presents the supporting experimental data for its mechanism of action.
Mechanism of Action: Targeting the MNK-eIF4E Axis
This compound exerts its anti-neoplastic activity by inhibiting MNK1 and MNK2.[1] These serine/threonine kinases are activated by the mitogen-activated protein kinases (MAPKs) ERK and p38.[3][4] Once activated, the primary downstream target of MNK1/2 is the eukaryotic initiation factor 4E (eIF4E).[3][5] MNK1/2 phosphorylates eIF4E at Serine 209, a step that is crucial for the initiation of cap-dependent mRNA translation of proteins involved in tumor growth and proliferation.[1][3][6] By inhibiting MNK1/2, this compound effectively blocks the phosphorylation of eIF4E, thereby suppressing the translation of oncogenic proteins.[1][7]
Validation of Downstream Effect: Inhibition of eIF4E Phosphorylation
The primary downstream effect of this compound is the dose-dependent inhibition of eIF4E phosphorylation. This has been validated in various preclinical models.
| Cell Line/Model | IC50 for MNK1/2 Inhibition | IC50 for p-eIF4E Inhibition | Reference |
| Enzyme Assay | MNK1: 64 nM, MNK2: 86 nM | N/A | [2][7] |
| K562-eIF4E Cells | N/A | 0.8 µM | [5][7][8] |
| HeLa Cells | N/A | 321 nM | [2] |
| Human PBMCs | N/A | 1.7 µM | [8] |
In animal models, a single oral dose of approximately 12.5 mg/kg of this compound resulted in a rapid (~1-2 hours post-dose) and significant (~70%) inhibition of p-eIF4E in both normal and tumor tissues.[5][7]
Experimental Protocols
Western Blot for p-eIF4E Inhibition
A key experiment to validate the downstream effect of this compound is the quantification of phosphorylated eIF4E levels via Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., K562-eIF4E) in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 12 nM to 50 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[8]
-
-
Cell Lysis:
-
After treatment, wash cells with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size by loading equal amounts of protein (e.g., 3-5 µg) onto an SDS-polyacrylamide gel.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize p-eIF4E levels to total eIF4E and the loading control.
-
Comparative Analysis with Other Signaling Inhibitors
While direct head-to-head comparisons in published literature are limited, we can compare the strategy of targeting the MNK/eIF4E axis with this compound to the inhibition of another critical oncogenic pathway, the PI3K/AKT/mTOR pathway. Ipatasertib, an AKT inhibitor, serves as a relevant comparator.
| Feature | This compound (MNK Inhibitor) | Ipatasertib (AKT Inhibitor) |
| Primary Target | MNK1 and MNK2 | All three isoforms of AKT |
| Downstream Effect | Inhibition of eIF4E phosphorylation at Ser209 | Downregulation of AKT/mTORC1 signaling |
| Mechanism of Action | Blocks cap-dependent translation of oncogenic proteins | Inhibits cell growth, proliferation, and survival signals |
| Key Biomarker | p-eIF4E levels | p-AKT levels, PIK3CA/AKT1/PTEN alterations |
| Clinical Context | Investigated in advanced solid tumors, including colorectal cancer.[6][9] | Evaluated in cancers with high PI3K/AKT pathway alterations like breast and prostate cancer.[10] |
Logical Pathway: From Drug to Cellular Effect
The administration of this compound initiates a cascade of inhibitory events that culminate in the suppression of cancer cell proliferation.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Pharmacodynamic evaluation of AUM001/tinodasertib, an oral inhibitor of mitogen-activated protein kinase (MAPK)-interacting protein kinase 1, 2 (MNK1/2) in preclinical models and tissues from a Phase 1 clinical study | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. fortunejournals.com [fortunejournals.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Tinodasertib Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MNK inhibitor Tinodasertib (ETC-206) with other selective MNK inhibitors, Tomivosertib (eFT508) and BAY 1143269. The information is based on publicly available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
This compound is a selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are key regulators of mRNA translation through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a process frequently dysregulated in various cancers.[1] Inhibition of MNK1/2, and subsequently eIF4E phosphorylation, presents a promising therapeutic strategy in oncology.
Comparative Analysis of Preclinical Data
This section summarizes the key preclinical parameters of this compound and its alternatives, Tomivosertib and BAY 1143269. The data is compiled from various publications to facilitate a direct comparison.
Table 1: In Vitro Kinase and Cellular Potency
| Compound | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) | p-eIF4E Cellular IC₅₀ (nM) | Cell Line for p-eIF4E IC₅₀ |
| This compound (ETC-206) | 64[1][2] | 86[1][2] | 321 (HeLa)[2], 800 (K562-eIF4E)[1][3], 1700 (human PBMCs)[1][3] | HeLa, K562-eIF4E, human PBMCs |
| Tomivosertib (eFT508) | 1-2.4[4][5] | 1-2[4][5] | 2-16[4][5] | Various tumor cell lines |
| BAY 1143269 | 40[1] | 904[1] | Not explicitly reported as IC₅₀, but inhibition shown at various concentrations. | A549, NCI-H460[6] |
Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀, µM)
| Cell Line | This compound (ETC-206) | Tomivosertib (eFT508) | BAY 1143269 |
| Hematological Cancers | |||
| SU-DHL-6 | 1.71[2] | - | - |
| GK-5 | 3.36[2] | - | - |
| MC 116 | 3.70[2] | - | - |
| P3HR-1 | 4.81[2] | - | - |
| DOHH2 | 5.13[2] | - | - |
| MPC-11 | 5.05[2] | - | - |
| Ramos.2G6.4C10 | 6.70[2] | - | - |
| AHH-1 | 9.76[2] | - | - |
| K562 o/e eIF4E | 48.8[2] | - | - |
| TMD8, OCI-Ly3, HBL1 (DLBCL) | - | Active, specific IC₅₀s not detailed[5] | - |
| U937, MV411, MM6 (AML) | - | Potent inhibition of eIF4E phosphorylation at 0.1 µM[7] | - |
| Solid Tumors | |||
| Breast Cancer (MDA-MB-231) | - | IC₅₀ = 0.23 ± 0.04 nM (in combination with Adriamycin)[8] | - |
| Glioblastoma (T98G, U373) | - | - | Concentration-dependent decrease in proliferation[9] |
Note: A dash (-) indicates that the data was not found in the searched sources. The anti-proliferative activity of selective MNK inhibitors is often modest in vitro, as their primary mechanism is not direct cytotoxicity.[1]
In Vivo Efficacy and Pharmacokinetics
Table 3: In Vivo Xenograft Studies
| Compound | Animal Model | Tumor Model | Dosing | Key Findings |
| This compound (ETC-206) | Mouse | K562 o/e eIF4E xenograft | 25, 50, 100 mg/kg, p.o. | Alone, showed minimal tumor growth inhibition (23% TGI at 100 mg/kg). In combination with Dasatinib (2.5 mg/kg), led to significant tumor regression and tumor-free animals.[2] |
| SCID Mice | K562-eIF4E tumor | Single doses of 12.5-200 mg/kg | ~70% inhibition of p-eIF4E at 12.5 mg/kg.[3][10] | |
| Tomivosertib (eFT508) | Mouse | TMD8 and HBL-1 ABC-DLBCL xenografts | Not specified | Significant anti-tumor activity.[5] |
| BAY 1143269 | Mouse | Glioblastoma xenograft | 100 mg/kg, p.o., once daily | Significant reduction in tumor growth.[9] |
| Mouse | A549 lung cancer xenograft | 200 mg/kg | 46% inhibition of p-eIF4E at Tmax.[1] |
Table 4: Human Pharmacokinetic Parameters
| Compound | Dose | Cmax | Tmax | t₁/₂ (half-life) |
| This compound (ETC-206) | 10 mg (fasted) | ~100-200 ng/mL | ~2-4 hours | ~24-30 hours |
| 20 mg (fasted) | ~200-400 ng/mL | ~2-4 hours | ~24-30 hours |
Note: Pharmacokinetic data for Tomivosertib and BAY 1143269 in humans was not available in a directly comparable format from the searched sources. A study reported that for BAY 1143269 at a 10 mg dose, the geometric mean plasma Cmax was 12.7 µg/L with an AUC0-24h of 169 µg·h/L.[1]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating MNK inhibitors.
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical evaluation of MNK inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison. For detailed step-by-step protocols, it is recommended to consult the supplementary materials of the cited publications.
MNK1/2 Kinase Inhibition Assay (General Protocol)
-
Principle: To measure the ability of a compound to inhibit the enzymatic activity of purified MNK1 or MNK2.
-
Methodology:
-
Recombinant human MNK1 or MNK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from eIF4E) and ATP in a reaction buffer.
-
The inhibitor (this compound, Tomivosertib, or BAY 1143269) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
IC₅₀ values are calculated by plotting the percentage of kinase activity inhibition against the inhibitor concentration.
-
Cellular eIF4E Phosphorylation Assay (Western Blot)
-
Principle: To determine the effect of MNK inhibitors on the phosphorylation of eIF4E at Serine 209 in whole cells.
-
Methodology:
-
Cancer cell lines (e.g., K562, HeLa, A549) are cultured under standard conditions.
-
Cells are treated with various concentrations of the MNK inhibitor or vehicle control (DMSO) for a specified duration (e.g., 2 hours).
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated eIF4E (Ser209).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total eIF4E and/or a housekeeping protein (e.g., GAPDH, β-actin).
-
The band intensities are quantified, and the ratio of p-eIF4E to total eIF4E is calculated to determine the extent of inhibition.
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
-
Principle: To assess the effect of MNK inhibitors on the viability and proliferation of cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the MNK inhibitor.
-
Plates are incubated for a defined period (e.g., 72 hours).
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
After a short incubation, the luminescence is measured using a plate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated.
-
In Vivo Xenograft Tumor Growth Inhibition Study
-
Principle: To evaluate the anti-tumor efficacy of MNK inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The MNK inhibitor is administered to the treatment group via a specific route (e.g., oral gavage) and schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are monitored to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis like p-eIF4E levels).
-
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
This guide provides a comparative overview based on the currently available public data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their own research when interpreting these findings.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical anti‐angiogenic and anti‐cancer activities of BAY1143269 in glioblastoma via targeting oncogenic protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Tinodasertib: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of the selective MNK1 and MNK2 inhibitor, Tinodasertib, is paramount for research and drug development professionals. This guide provides essential, step-by-step procedures for its proper handling and disposal, aligning with established laboratory safety protocols.
This compound is a chemical compound used in laboratory research.[1][2] As with any laboratory chemical, its disposal must be managed in accordance with prevailing country, federal, state, and local regulations.[1] Adherence to these guidelines is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |
Source: this compound Safety Data Sheet[1]
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following PPE is mandatory:
-
Protective gloves: To prevent skin contact.[1]
-
Protective clothing: To shield the body from potential splashes.[1]
-
Eye protection/face protection: To safeguard against eye irritation.[1]
-
Respiratory protection: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid breathing dust or fumes.[1]
Step-by-Step Disposal Procedure
The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[3] The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, vials), and spill cleanup materials, in a designated and compatible waste container.[3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4] Halogenated and non-halogenated solvent wastes are often collected separately.[3]
-
-
Container Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[5]
-
Provide an accurate description of the waste to ensure proper handling and disposal.[5]
-
Never pour this compound or its solutions down the drain.[5]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear PPE: Don full personal protective equipment as listed above.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust formation.
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Collect all contaminated materials in a labeled hazardous waste container and dispose of it according to the procedures outlined above.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Essential Safety and Logistical Information for Handling Tinodasertib
For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like Tinodasertib is paramount. This guide provides essential procedural information for personal protective equipment (PPE), operational handling, and disposal to minimize exposure and ensure a safe laboratory environment. This compound is identified as a selective mitogen-activated protein kinase (MAPK)-interacting protein kinase (MNK) types 1/2 inhibitor with potential antineoplastic activity.[1] As with many oncology drugs, it is crucial to handle this compound with care to prevent potential health risks associated with exposure.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier to exposure to hazardous drugs.[3][4][5] The following table summarizes the recommended PPE for various activities involving this compound, based on general guidelines for handling oncology and hazardous drugs.
| Activity | Recommended Personal Protective Equipment |
| Receiving/Unpacking | - Chemotherapy gloves (double gloving recommended).[3][6] - Impervious, long-sleeved gown with closed front and knit cuffs.[2][3] - If packaging is damaged or not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[3] |
| Compounding/Preparation | - Two pairs of chemotherapy gloves meeting ASTM D6978 standard.[3][4] - Disposable, impervious gown (polypropylene with a polyethylene coating).[6] - Eye and face protection (e.g., face shield or safety goggles).[6] - Respiratory protection (e.g., N95 respirator or higher) if there is a risk of aerosolization.[4][6] - Hair and shoe covers.[3] |
| Administration | - Two pairs of chemotherapy gloves.[4] - Impervious gown.[4] - Face shield or a combination of mask and goggles.[4] |
| Waste Disposal | - Two pairs of chemotherapy gloves.[6] - Impervious gown.[6] - Eye and face protection if splashing is possible.[6] |
| Spill Cleanup | - Two pairs of chemotherapy gloves.[6] - Impervious gown.[6] - Respiratory protection (e.g., N95 respirator).[4][6] - Eye and face protection (face shield).[6] - Shoe covers.[3] |
Operational and Disposal Plans
A clear and established workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the key steps to be followed.
Caption: Workflow for Safe Handling and Disposal of this compound.
Experimental Protocols
While specific experimental protocols for handling this compound are not publicly available, the following general procedures, derived from guidelines for handling potent compounds, should be followed.
Protocol for Reconstitution of Lyophilized this compound:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Prepare the work surface within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Calculate the required volume of solvent for the desired concentration.
-
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Using a sterile syringe and needle, slowly add the appropriate solvent (e.g., DMSO, as indicated in research protocols) to the vial, directing the stream down the side of the vial to avoid aerosolization.[7]
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to minimize aerosol generation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, draw the solution into sterile syringes for aliquoting into smaller, single-use vials.
-
Clearly label each aliquot with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at the recommended temperature, protected from light if necessary.
-
-
Decontamination and Waste Disposal:
-
All materials that have come into contact with this compound, including vials, syringes, needles, and PPE, must be disposed of as hazardous waste.[2]
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE in the designated area, ensuring no contamination of personal clothing or skin.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
-
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
